2,5-Anhydro-2,5-imino-D-glucitol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHYHZGDNWFIF-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol (1-Deoxynojirimycin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-2,5-imino-D-glucitol, more commonly known as 1-Deoxynojirimycin (DNJ), is a potent alpha-glucosidase inhibitor with a growing portfolio of therapeutic applications.[1][2] As an iminosugar, its structure mimics that of D-glucose, with a nitrogen atom replacing the endocyclic oxygen.[3] This structural analogy allows it to competitively inhibit key enzymes involved in carbohydrate metabolism and glycoprotein processing.[3][4] This technical guide provides a comprehensive overview of the fundamental properties of DNJ, including its physicochemical characteristics, biological activities, and mechanisms of action, with a focus on its role in relevant signaling pathways. Detailed experimental protocols for its extraction, quantification, and in vitro evaluation are also presented to facilitate further research and development.
Core Properties of 1-Deoxynojirimycin (DNJ)
DNJ is a polyhydroxylated piperidine alkaloid found in various plants, notably mulberry leaves (Morus alba), and is also produced by several microorganisms, including Bacillus and Streptomyces species.[1][2] Its biological activity stems from its ability to act as a competitive inhibitor of α-glucosidases.[4]
Physicochemical Properties
The fundamental physical and chemical properties of DNJ are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | [2] |
| Synonyms | 1-Deoxynojirimycin, DNJ, Moranoline, Duvoglustat | [2][3] |
| Molecular Formula | C₆H₁₃NO₄ | [2] |
| Molar Mass | 163.17 g/mol | [2][5] |
| Melting Point | 195-196 °C | [6] |
| Solubility | Soluble in water, DMSO, and methanol. | [6][7] |
| LogP | -1.8 to -2.3 | [5] |
Biological Activities
DNJ exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug development.
| Biological Activity | Description | Reference(s) |
| Antihyperglycemic | Inhibits intestinal α-glucosidases, delaying carbohydrate digestion and reducing postprandial blood glucose levels. | [3] |
| Antiviral | Interferes with the processing of N-linked glycoproteins on viral envelopes, which is crucial for viral infectivity. | [1] |
| Anti-obesity | May suppress adipogenesis through modulation of signaling pathways like ERK1/2 and PPAR. | [1] |
| Anticancer | Has been shown to reduce invasion and migration of certain cancer cells and can induce apoptosis or necrosis. | [8] |
| Anti-inflammatory | Exhibits anti-inflammatory properties. | [9] |
| Antioxidant | Can enhance the activity of antioxidant enzymes and modulate pathways involved in oxidative stress response. | [10] |
Quantitative Biological Data
The inhibitory potency of DNJ against various enzymes is a key aspect of its biological function. The following tables summarize important quantitative data from various studies.
Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) | Ki (µM) | Inhibition Type | Reference(s) |
| α-Glucosidase (yeast) | 30.0 ± 0.60 - 222.4 ± 0.50 | 10 - 150 | Competitive | [4] |
| α-Glucosidase I | Micromolar range | - | - | [11] |
| α-Glucosidase II | Micromolar range | - | - | [11] |
| β-Glucosidase | 71 | - | - | [12] |
| Maltase | 1500 ± 100 | - | Mixed-type | [9] |
| Sucrase | - | - | - | [3] |
| α-Amylase | - | - | - | [9] |
In Vitro Cellular Activity
| Cell Line | Assay | Concentration | Effect | Reference(s) |
| IEC-6 | N-linked oligosaccharide formation | 5 mM | Reduction in formation | [12] |
| CEM | HIV-1 envelope-mediated fusion | 2 mM | Inhibition | [12] |
| B16/F10 melanoma | Invasion and migration | 1-100 µg/ml | Reduction | [12] |
| ACP02 (gastric adenocarcinoma) | Cell Viability (72h) | IC₅₀ observed | Necrosis | [8] |
| A172 (glioblastoma) | Cell Viability (72h) | IC₅₀ observed | Apoptosis | [8] |
| MRC5 (normal fibroblast) | Cell Viability (72h) | 0.5 - 18 mM | No notable reduction | [8] |
| INS-1 (pancreatic beta-cells) | Cell Proliferation & Insulin Secretion | 10 µM | Attenuation of high glucose-induced dysfunction | [13] |
Key Signaling Pathways Modulated by DNJ
DNJ's biological effects are mediated through its influence on critical cellular signaling pathways.
PI3K/AKT Signaling Pathway
DNJ has been shown to improve insulin sensitivity by activating the PI3K/AKT signaling pathway in skeletal muscle.[6][14] This activation leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake.[14]
NRF2/ARE Antioxidant Pathway
DNJ can also attenuate oxidative stress by activating the NRF2 signaling pathway.[10] Under normal conditions, NRF2 is sequestered in the cytoplasm by KEAP1. Oxidative stress or induction by molecules like DNJ leads to the dissociation of NRF2 from KEAP1, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and OGG1.[10][15]
Experimental Protocols
This section provides detailed methodologies for key experiments involving DNJ.
Extraction of DNJ from Mulberry Leaves
This protocol outlines a common method for extracting DNJ from dried mulberry leaves.
Methodology:
-
Sample Preparation: Dried mulberry leaves are ground into a fine powder.
-
Extraction: The powder is mixed with 0.05 M HCl at a specified ratio (e.g., 1:282, w/v). The mixture is incubated in a warm water bath (e.g., 72.9°C) for an optimized duration (e.g., 3 hours and 18 minutes).[16]
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 10,785 x g) for 10 minutes to pellet the solid material.[16]
-
Filtration: The resulting supernatant is collected and vacuum-filtered to remove any remaining particulate matter.[16]
-
pH Adjustment: The filtered extract is diluted with water, and the pH is adjusted to 8.0.[16] The resulting solution is the crude DNJ extract, which can be further purified or used for derivatization and quantification.
Quantification of DNJ by HPLC
A common method for quantifying DNJ involves pre-column derivatization followed by reverse-phase HPLC.
Reagents:
-
DNJ extract or standard solution
-
0.4 M Potassium borate buffer (pH 8.5)
-
9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile
-
1 M Glycine
-
1% Acetic acid
-
Mobile Phase: Methanol - 0.5% glacial acetic acid (45:55, v/v) or Acetonitrile - 0.1% aqueous acetic acid (55:45, v/v)[17][18]
-
HPLC system with a C18 column and UV or fluorescence detector
Procedure:
-
Derivatization: Mix 100 µL of the DNJ extract with 100 µL of 0.4 M potassium borate buffer (pH 8.5) and 200 µL of FMOC-Cl solution.[17]
-
Incubate the mixture in a water bath at 20°C for 20 minutes.[17]
-
Reaction Termination: Add 100 µL of 1 M glycine to quench the excess FMOC-Cl.[17]
-
Stabilization: Add 100 µL of 1% acetic acid to stabilize the DNJ-FMOC derivative.[17]
-
Dilution and Filtration: Dilute the mixture with 400 µL of distilled water and filter through a 0.22 µm syringe filter.[17]
-
HPLC Analysis: Inject an aliquot (e.g., 20 µL) into the HPLC system.[17] Separation is achieved on a C18 column with the specified mobile phase at a flow rate of 1.0 mL/min.[17] Detection is typically performed at 254 nm (UV).[17]
-
Quantification: A calibration curve is generated using DNJ standards of known concentrations to quantify the amount of DNJ in the samples.
In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of DNJ against α-glucosidase.
Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM)
-
0.1 M Potassium phosphate buffer (pH 6.8)
-
DNJ solutions of varying concentrations
-
0.1 M Sodium carbonate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of potassium phosphate buffer to the control wells and 50 µL of varying concentrations of DNJ to the test wells.
-
Enzyme Addition: Add 50 µL of the α-glucosidase solution to all wells except for the sample blanks. Add 50 µL of buffer to the sample blank wells.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes).[19]
-
Reaction Initiation: Add 50 µL of the pNPG solution to all wells to start the reaction.[19]
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[19]
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value is then determined from a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of DNJ on the viability of adherent cells.
Reagents:
-
Adherent cell line of interest
-
Complete cell culture medium
-
DNJ stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[19]
-
Treatment: Prepare serial dilutions of DNJ in complete culture medium. Remove the old medium from the cells and replace it with the DNJ-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19] The absorbance is proportional to the number of viable cells.
Conclusion
This compound (1-Deoxynojirimycin) is a multifaceted iminosugar with significant therapeutic potential. Its well-characterized role as an alpha-glucosidase inhibitor forms the basis of its antihyperglycemic effects. Furthermore, ongoing research continues to unveil its broader biological activities, including antiviral, anti-obesity, and anticancer properties, which are linked to its ability to modulate key cellular signaling pathways such as PI3K/AKT and NRF2. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the properties and applications of this promising natural compound. As our understanding of its molecular mechanisms deepens, so too will the opportunities for its development into novel therapeutic agents for a range of diseases.
References
- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxynojirimycin | C6H13NO4 | CID 29435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. frontiersin.org [frontiersin.org]
- 9. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved 1-Deoxynojirimycin (DNJ) production in mulberry leaves fermented by microorganism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. RP-HPLC Detection of 1-Deoxynojirimycin in Different Varieties and Sites of Mulberry Leaves [spkx.net.cn]
- 19. benchchem.com [benchchem.com]
The Core Mechanism of Action of 2,5-Anhydro-2,5-imino-D-glucitol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-2,5-imino-D-glucitol, a polyhydroxylated pyrrolidine, is a notable iminosugar with significant biological activity. As a structural mimic of monosaccharides, its primary mechanism of action is the competitive inhibition of glycosidases. This guide delves into the core mechanisms through which this compound exerts its effects, with a particular focus on its role as a pharmacological chaperone for lysosomal storage disorders, specifically Gaucher disease. We will explore its inhibitory effects on target enzymes, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions.
Introduction
Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom. This structural alteration allows them to act as potent and specific inhibitors of glycosidases and glycosyltransferases, enzymes crucial for a myriad of biological processes. This compound, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a five-membered iminosugar that has garnered considerable interest for its therapeutic potential. Its ability to act as a pharmacological chaperone for misfolded mutant enzymes has positioned it as a promising candidate for the treatment of genetic disorders such as Gaucher disease.
Primary Mechanism of Action: Glycosidase Inhibition
The core mechanism of action of this compound lies in its ability to competitively inhibit various glycosidases. By mimicking the transition state of the natural substrate, it binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds.
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives has been quantified against several glycosidases, with a significant focus on β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.
| Compound | Target Enzyme | Enzyme Source | Inhibition Constant (IC₅₀) | Reference |
| This compound analogue 1 | Wild-type Glucocerebrosidase (Cerezyme) | Recombinant | 507 µM | [1] |
| This compound analogue 2 | Wild-type Glucocerebrosidase (Cerezyme) | Recombinant | 393 µM | [1] |
Pharmacological Chaperone Activity in Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). Many of these mutations result in misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for degradation, rather than trafficking to the lysosome where it is needed to break down its substrate, glucosylceramide.
This compound and its derivatives can act as pharmacological chaperones. These small molecules bind to the misfolded mutant GCase in the ER, stabilizing its conformation and allowing it to pass the ER's quality control system. The correctly folded enzyme can then be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, and the restored GCase can perform its catalytic function.
Chaperoning Efficacy Data
The effectiveness of these compounds as pharmacological chaperones has been demonstrated in patient-derived fibroblast cell lines harboring specific GCase mutations.
| Compound | Cell Line (GCase Mutation) | Concentration for Max. Activity | Fold Increase in GC Activity | Reference |
| This compound analogue 1 | N370S | 30 µM | 2.2 | [1] |
| N-octyl this compound | N370S | 15-30 µM | 1.45-1.55 | [1] |
Modulation of Cellular Signaling Pathways
The primary signaling pathway implicated in the mechanism of action of pharmacological chaperones like this compound is the Unfolded Protein Response (UPR) . The accumulation of misfolded proteins in the ER, a condition known as ER stress, activates the UPR. The UPR aims to restore ER homeostasis by upregulating the expression of molecular chaperones and folding enzymes, and by attenuating overall protein synthesis.
Pharmacological chaperones assist in the proper folding of mutant proteins, thereby reducing the load of misfolded proteins in the ER and alleviating ER stress. This, in turn, modulates the UPR signaling cascade. The three main branches of the UPR are initiated by the sensors:
-
PERK (PKR-like endoplasmic reticulum kinase): Phosphorylates eIF2α to attenuate global protein translation.
-
IRE1 (Inositol-requiring enzyme 1): Mediates the splicing of XBP1 mRNA, leading to the transcription of UPR target genes.
-
ATF6 (Activating transcription factor 6): Translocates to the Golgi, where it is cleaved to become an active transcription factor for UPR genes.
By stabilizing mutant GCase, this compound helps to reduce the activation of these UPR branches that would otherwise lead to the degradation of the misfolded enzyme and potentially apoptosis.
Experimental Protocols
Synthesis of this compound
Representative Synthesis Workflow:
A more detailed, practical synthesis for a related compound, 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), from L-sorbose has been described and involves the following steps:
-
Protection of Hydroxyl Groups: Protection of the hydroxyl groups of the starting sugar that are not involved in the reaction.
-
Activation of the C5 Hydroxyl Group: Conversion of the C5 hydroxyl group into a good leaving group, for example, by mesylation or tosylation.
-
Introduction of the Nitrogen Moiety: Nucleophilic substitution of the leaving group with an azide anion (N₃⁻).
-
Reduction of the Azide and Intramolecular Cyclization: Reduction of the azide to an amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring.
-
Deprotection: Removal of the protecting groups to yield the final iminosugar.
Glucocerebrosidase Inhibition Assay (IC₅₀ Determination)
The following protocol is based on the methodology used to determine the IC₅₀ values of this compound derivatives against recombinant human glucocerebrosidase (Cerezyme).
Materials:
-
Recombinant human glucocerebrosidase (Cerezyme)
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) as a fluorogenic substrate
-
Citrate-phosphate buffer (pH 5.5) containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100
-
This compound or its derivatives at various concentrations
-
Glycine-NaOH buffer (0.2 M, pH 10.7) to stop the reaction
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a solution of GCase in the citrate-phosphate buffer.
-
In the wells of a 96-well plate, add the GCase solution.
-
Add various concentrations of the inhibitor (this compound) to the wells. A control well with no inhibitor should be included.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the glycine-NaOH buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound exemplifies the therapeutic potential of iminosugars. Its primary mechanism as a competitive glycosidase inhibitor is leveraged to function as a pharmacological chaperone, offering a promising strategy for treating lysosomal storage disorders like Gaucher disease. By stabilizing misfolded mutant enzymes, it facilitates their proper trafficking and restores a degree of enzymatic function, thereby alleviating the underlying cellular pathology. The modulation of the unfolded protein response is a key consequence of this chaperoning activity. Further research into the specific interactions with a broader range of glycosidases and a more detailed elucidation of its effects on UPR signaling components will undoubtedly pave the way for the development of more potent and selective iminosugar-based therapeutics.
References
2,5-Anhydro-2,5-imino-D-glucitol: A Technical Guide to its Function as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-2,5-imino-D-glucitol, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a potent inhibitor of various glycosidases. As a structural mimic of the natural substrate, this iminosugar interferes with the enzymatic cleavage of glycosidic bonds, a fundamental process in various physiological and pathological conditions. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory activity, synthesis, and its application as a pharmacological chaperone in lysosomal storage disorders such as Gaucher disease. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and drug development efforts in this area.
Introduction
Iminosugars are a class of carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification often leads to a higher affinity for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[1] this compound is a polyhydroxylated pyrrolidine that has demonstrated significant inhibitory activity against several α- and β-glucosidases.[2] Its ability to act as a competitive inhibitor has made it a valuable tool in glycobiology research and a promising candidate for therapeutic development, particularly for diseases characterized by aberrant glycosidase activity.
One of the most significant applications of this compound and its derivatives is in the field of lysosomal storage disorders. In conditions like Gaucher disease, a deficiency in the lysosomal enzyme glucocerebrosidase (GCase) leads to the accumulation of its substrate, glucosylceramide.[3] this compound can act as a pharmacological chaperone, a small molecule that binds to and stabilizes misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome and thereby increasing their residual activity.[4]
Mechanism of Action
The inhibitory activity of this compound stems from its structural resemblance to the D-glucose moiety of natural glycosidase substrates. The protonated nitrogen atom at physiological pH mimics the oxocarbenium-ion-like transition state of the glycosidic bond cleavage, allowing it to bind tightly to the active site of the enzyme. This competitive inhibition prevents the natural substrate from binding and being hydrolyzed.
In the context of Gaucher disease, specific mutations in the GBA1 gene lead to the misfolding of the GCase enzyme in the endoplasmic reticulum (ER).[5] The ER has a stringent quality control system that identifies and targets misfolded proteins for degradation via the ER-associated degradation (ERAD) pathway.[6] this compound, acting as a pharmacological chaperone, binds to the misfolded GCase, stabilizing its conformation and allowing it to bypass the ER quality control machinery and be trafficked to the lysosome, where it can exert its catalytic activity.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are dependent on the specific enzyme and the assay conditions.
| Compound | Enzyme | Source | IC50 (µM) | Ki (nM) | Reference |
| N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol | β-D-glucosidase | - | Potent and specific inhibitor | - | [7][8] |
| 1-amino-1,2,5-trideoxy-2,5-imino-d-mannitol derivative with dansyl amide spacer | β-glucosidase | Agrobacterium sp. | - | Single-figure nanomolar range | [9][10] |
| Coumarin derivative of 2,5-dideoxy-2,5-imino-D-mannitol | β-glucosidase | Agrobacterium sp. | - | 1.2 | [9][11] |
Experimental Protocols
Synthesis of this compound (DGDP)
A practical, multigram-scale synthesis of 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) has been reported from L-sorbose.[12] The final step of this synthesis is detailed below:
Reaction: Catalytic hydrogenation of 5-azido-5-deoxy-α-L-sorbopyranose.
Materials:
-
5-azido-5-deoxy-α-L-sorbopyranose
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diatomaceous earth
-
Parr apparatus or similar hydrogenation equipment
-
Round-bottom flask
-
Argon or Nitrogen gas supply
Procedure:
-
Place 5-azido-5-deoxy-α-L-sorbopyranose (e.g., 5.90 g, 28.7 mmol) in a round-bottom flask.
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen).
-
Dissolve the starting material in a 1:1 mixture of H₂O/MeOH.
-
Carefully add 10% Pd/C (e.g., 1 g) to the solution.
-
Transfer the solution to a Parr apparatus.
-
Pressurize the apparatus with hydrogen gas to 4 bar.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth.
-
Wash the catalyst on the filter pad repeatedly with MeOH.
-
Combine the filtrates and concentrate under reduced pressure to yield 2,5-dideoxy-2,5-imino-D-glucitol as a colorless solid.[7]
α-Glucosidase Inhibition Assay
This spectrophotometric method is commonly used to determine the inhibitory activity of compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (this compound)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control (acarbose) in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 50 µL of the test compound/control solution, and 50 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 4 mM) to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
β-Glucosidase Inhibition Assay
A common method for assessing β-glucosidase inhibition utilizes esculin as a substrate in an agar plate-based assay.[1]
Materials:
-
β-Glucosidase
-
Esculin
-
Ferric chloride (FeCl₃) solution
-
Sodium acetate buffer (e.g., pH 5.0)
-
Agar
-
Test compound
-
Petri dishes
Procedure:
-
Prepare an enzyme-agar solution by dissolving agar in sodium acetate buffer, adding FeCl₃ solution, and then adding β-glucosidase at around 60°C.
-
Pour the solution into petri dishes and allow it to solidify.
-
Spot a small volume (e.g., 5 µL) of the test compound solution onto the surface of the agar.
-
Incubate the plates at room temperature for approximately 15 minutes to allow for enzyme-inhibitor interaction.
-
Overlay the agar with an esculin solution and incubate for another 30 minutes.
-
Observe the plates for the formation of a pale yellowish zone around the spot of the active inhibitor against a blackish-brown background. The blackish-brown color results from the reaction of esculetin (the product of esculin hydrolysis) with FeCl₃.[1]
Visualizations
Signaling Pathways
Caption: ER Quality Control Pathway for Glucocerebrosidase.
Experimental Workflow
Caption: Experimental Workflow for Glycosidase Inhibitor Evaluation.
Conclusion
This compound stands out as a versatile and potent glycosidase inhibitor with significant therapeutic potential. Its ability to act as a pharmacological chaperone for misfolded enzymes in lysosomal storage disorders like Gaucher disease highlights its importance in the development of novel therapeutic strategies. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the therapeutic applications of this and related iminosugars. Future research may focus on the synthesis of derivatives with enhanced specificity and pharmacokinetic properties, as well as exploring its efficacy in a broader range of glycosidase-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unfolded protein response in Gaucher disease: from human to Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and evaluation as glycosidase inhibitors of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological chaperones as a potential therapeutic option in methylmalonic aciduria cblB type - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and biological evaluation of novel alpha-glucosidase inhibitors with in vivo antidiabetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2,5-Anhydro-2,5-imino-D-glucitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-2,5-imino-D-glucitol, a polyhydroxylated pyrrolidine classified as an iminosugar, is a molecule of significant interest in glycobiology and therapeutic development. As a structural mimic of monosaccharides, wherein the endocyclic oxygen is replaced by a nitrogen atom, it exhibits potent and specific inhibitory effects on various glycosidases and glycosyltransferases. This inhibitory action stems from its ability to mimic the transition state of glycosidic bond cleavage or formation, leading to a range of biological activities with therapeutic potential.[1] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its role as a glycosidase inhibitor, a pharmacological chaperone in lysosomal storage disorders, and its emerging potential in antiviral and anticancer applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Core Biological Activity: Glycosidase Inhibition
The primary mechanism underlying the biological effects of this compound is its competitive inhibition of glycosidases. These enzymes play crucial roles in a myriad of biological processes, including carbohydrate digestion, glycoprotein processing, and lysosomal catabolism. By interfering with these processes, this compound and its derivatives can modulate various physiological and pathological conditions.
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While extensive data is available for various derivatives, the following tables summarize the known inhibitory activities.
Table 1: Glycosidase Inhibition by this compound Derivatives
| Derivative | Target Enzyme | Enzyme Source | IC50 / Ki | Reference |
| N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol | β-D-glucosidase | Not specified | Potent and specific inhibitor | [2] |
| N-acetyl-6-amino-6-deoxy-1,5-imino-D-mannitol | α-L-fucosidase | Not specified | Potent and specific inhibitor | [2] |
| 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) derivatives with lipophilic amides at C-1 | β-glucosidase | Agrobacterium sp. | Nanomolar range (Ki) | [3] |
| 1-amino-1,2,5-trideoxy-2,5-imino-d-mannitol with dansyl chloride tag | β-glucosidase | Agrobacterium sp. | Single-digit nanomolar range (Ki) | [4] |
Note: Data for the parent compound, this compound, against a broad panel of glycosidases is limited in publicly available literature. The provided data highlights the potential of its derivatives as potent glycosidase inhibitors.
Therapeutic Applications
Pharmacological Chaperone for Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily in macrophages.[5] this compound and its N-alkylated derivatives have emerged as promising pharmacological chaperones for Gaucher disease.[6] These small molecules bind to the active site of misfolded GCase in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can exert its catalytic activity.[5]
Signaling Pathway of Pharmacological Chaperone Action in Gaucher Disease
Caption: Mechanism of this compound as a pharmacological chaperone for Gaucher disease.
Table 2: Pharmacological Chaperone Activity of this compound Analogs in Gaucher Disease Models
| Compound | Cell Line | Effect on GCase Activity | IC50 (against wild-type GCase) | Reference |
| Analog 1 (N-adamantanyl-4-((2S,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl)butanamide) | N370S GC fibroblasts | 2.2-fold increase at 30 µM | 507 µM | [7] |
| Analog 2 (N-adamantanyl-3-((2S,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl)propanamide) | N370S GC fibroblasts | Poor chaperone activity | 393 µM | [7] |
| N-octyl this compound | N370S GC fibroblasts | 1.45-1.55-fold increase | Not specified | [7] |
Antiviral Activity
Iminosugars, as a class, have demonstrated broad-spectrum antiviral activity against enveloped viruses, including HIV, influenza, and dengue virus.[8][9] The mechanism of action is primarily attributed to the inhibition of host ER-resident α-glucosidases I and II. These enzymes are essential for the proper folding of viral glycoproteins. Inhibition of these glucosidases leads to misfolded glycoproteins, which can result in the production of non-infectious viral particles. While the broader class of iminosugars, including derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), has shown antiviral effects, specific quantitative data for the antiviral activity of this compound is an area for further investigation.[8][9]
Anticancer Potential
The altered metabolism of cancer cells, particularly their increased reliance on glucose and fructose, presents an opportunity for targeted therapies. The fructose transporter GLUT5 is overexpressed in various cancers.[10] Fructose analogs like 2,5-Anhydro-D-mannitol and its derivatives, including 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, can be recognized and transported by GLUT5.[10] This provides a strategy for the selective delivery of cytotoxic agents to cancer cells. Conjugating anticancer drugs to these fructose mimics can enhance their uptake by cancer cells, thereby increasing their efficacy and reducing off-target toxicity.[10][11] Additionally, some iminosugars have been shown to inhibit multidrug resistance efflux pumps, which is another attractive target in cancer therapy.
Experimental Protocols
Synthesis of this compound (DGDP)
This protocol describes the final step in the synthesis, which is the intramolecular reductive amination of 5-azido-5-deoxy-α-L-sorbopyranose.[1][8]
Materials:
-
5-azido-5-deoxy-α-L-sorbopyranose
-
Methanol (MeOH)
-
Water (H₂O)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Parr apparatus
-
Diatomaceous earth
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 5-azido-5-deoxy-α-L-sorbopyranose in a 1:1 mixture of H₂O and MeOH.
-
Carefully add 10% Pd/C to the solution.
-
Transfer the reaction mixture to a Parr apparatus.
-
Charge the apparatus with hydrogen gas to a pressure of 4 bar.
-
Stir the reaction at room temperature for 24 hours.
-
After 24 hours, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the catalyst repeatedly with MeOH.
-
Combine the filtrate and concentrate it under reduced pressure to yield 2,5-dideoxy-2,5-imino-D-glucitol as a colorless solid.[1][8]
Glycosidase Inhibition Assay (General Protocol)
This protocol provides a general method for determining the inhibitory activity of this compound against a target glycosidase using a chromogenic substrate.
Materials:
-
Target glycosidase enzyme
-
Appropriate chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
This compound (inhibitor)
-
Assay buffer (e.g., phosphate or citrate buffer at optimal pH for the enzyme)
-
Stop solution (e.g., sodium carbonate solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.
-
Incubate the reaction for a specific time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (e.g., p-nitrophenol) at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Determination of Inhibition Constant (Ki) for a Competitive Inhibitor
To determine the Ki value, kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Perform the glycosidase inhibition assay as described above, but with varying concentrations of both the substrate and this compound.
-
Measure the initial velocity (V₀) of the reaction for each combination of substrate and inhibitor concentration.
-
Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).
-
A secondary plot of Km_app versus inhibitor concentration [I] will yield a straight line.
-
The Ki can be calculated from the slope of this line (Slope = Km / Ki).
Experimental Workflow for Pharmacological Chaperone Evaluation
The following workflow outlines the key steps in identifying and validating a pharmacological chaperone for a target misfolded protein.
Caption: A generalized experimental workflow for the discovery and validation of pharmacological chaperones.
Conclusion
This compound is a versatile iminosugar with a range of biological activities primarily rooted in its ability to inhibit glycosidases. Its role as a pharmacological chaperone for Gaucher disease is a particularly promising therapeutic avenue, demonstrating the potential of this molecular scaffold to address protein misfolding diseases. While its direct antiviral and anticancer activities require further quantitative investigation, the existing data for its derivatives and the broader class of iminosugars suggest significant potential in these areas as well. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering continued exploration of the therapeutic potential of this compound and its analogs. Further research focused on elucidating the specific inhibitory profile of the parent compound and its in vivo efficacy will be crucial for translating its promising biological activities into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Chaperoning: A Primer on Mechanism and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Method for Assessing the Chaperone Activity of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol (1-Deoxynojirimycin): From Natural Sources to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Anhydro-2,5-imino-D-glucitol, an iminosugar more commonly known as 1-Deoxynojirimycin (DNJ). It details its natural occurrence, with a focus on quantifiable sources. This document outlines detailed experimental protocols for its extraction, purification, and quantitative analysis. Furthermore, it delves into the molecular mechanisms of its primary biological activities, including its role as a potent α-glucosidase inhibitor and its influence on key cellular signaling pathways. Visual representations of these pathways are provided to facilitate a deeper understanding of its therapeutic potential in areas such as diabetes and viral infections.
Introduction
This compound, or 1-Deoxynojirimycin (DNJ), is a polyhydroxylated piperidine alkaloid, structurally analogous to glucose, where the ring oxygen is replaced by a nitrogen atom. This structural mimicry is the basis for its significant biological activities, most notably the competitive inhibition of α-glucosidase enzymes. Initially synthesized from nojirimycin, DNJ was later discovered in various natural sources. Its ability to delay carbohydrate digestion has positioned it as a compound of significant interest for the management of type 2 diabetes. Beyond this, DNJ exhibits a range of other pharmacological effects, including antiviral, anti-obesity, and anti-inflammatory properties. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of DNJ and its derivatives.
Natural Sources of 1-Deoxynojirimycin
DNJ is found in a variety of plants, microorganisms, and insects. The most well-documented and richest plant source is the mulberry tree (Morus spp.).
Plant Sources
Mulberry leaves, in particular, are a significant source of DNJ. The concentration of DNJ can vary depending on the mulberry species, the age of the leaves, and the specific part of the plant. Other plant species have also been reported to contain DNJ, although typically in lower concentrations.
Table 1: Quantitative Data of 1-Deoxynojirimycin in Various Mulberry Species and Other Plants
| Plant Species | Part of Plant | DNJ Concentration (mg/g dry weight unless otherwise specified) |
| Morus alba (White Mulberry) | Trunk Bark | 3.89 |
| Morus alba | Twig Bark | 2.56 |
| Morus alba | Young Shoots | 1.96 |
| Morus alba | Root Bark | 1.88 |
| Morus alba | Young and Mature Leaves | 1.55 |
| Morus cathayana | Mature Leaves | 2.90 |
| Commelina communis (Dayflower) | Whole Plant | 0.1125% (of extract) |
| Hyacinthus orientalis (Hyacinth) | Bud | ~4.08 (mg/kg wet weight) |
| Adenophora triphylla var. japonica | - | Present |
Microbial and Other Sources
Certain bacterial strains, particularly from the genera Bacillus and Streptomyces, are known producers of DNJ. The silkworm (Bombyx mori), which feeds on mulberry leaves, also accumulates DNJ.
Table 2: 1-Deoxynojirimycin Production in Microbial Sources
| Microbial Species | DNJ Production |
| Bacillus spp. | 460–800 mg/L |
| Streptomyces spp. | 17–640 mg/L |
| Streptomyces lavendulae GC-148 | 4,200 µg/mL (in culture filtrate) |
Experimental Protocols
Extraction and Purification of 1-Deoxynojirimycin from Mulberry Leaves
This section outlines a general workflow for the extraction and purification of DNJ from mulberry leaves, combining common methodologies.
A Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol: Structure, Analysis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Anhydro-2,5-imino-D-glucitol, a pivotal iminosugar in glycobiology and therapeutic research. This document details its chemical structure, analytical characterization, and its significant role as a pharmacological chaperone, particularly in the context of Gaucher disease.
Chemical Structure and Properties
This compound, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a polyhydroxylated pyrrolidine. Its structure mimics that of natural monosaccharides, enabling it to interact with carbohydrate-processing enzymes.
Synonyms: 2,5-Dideoxy-2,5-imino-D-glucitol, DGDP IUPAC Name: (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol[1] Molecular Formula: C₆H₁₃NO₄[1] Molecular Weight: 163.17 g/mol [1]
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
NMR Spectroscopy
NMR spectroscopy is fundamental for confirming the stereochemistry and connectivity of the molecule.
Table 1: ¹H and ¹³C NMR Chemical Shifts for 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) in D₂O. [2]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 2.96 (dt, J = 6.2, 5.1 Hz) | 63.4 |
| H-3 | 3.82 (dd, J = 5.4, 2.9 Hz) | 80.1 |
| H-4 | 4.07 (dd, J = 5.2, 2.9 Hz) | 81.9 |
| H-5 | 3.26 (q, J = 6.1 Hz) | 67.4 |
| H-1a, H-1b, H-6a, H-6b | 3.57-3.79 (m) | 62.9, 65.0 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.
Table 2: High-Resolution Mass Spectrometry Data for 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP). [2]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 164.0917 | 164.0917 |
Experimental Protocols
Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP)[2]
A multi-step synthesis starting from L-sorbose can be employed. A key step involves the reduction of an azide precursor.
Protocol:
-
5-azido-5-deoxy-α-l-sorbopyranose (5.90 g, 28.7 mmol) is dissolved in a 1:1 mixture of H₂O/MeOH.
-
10% Pd/C (1 g) is added to the solution.
-
The mixture is subjected to a H₂ atmosphere at 4 bar for 24 hours in a Parr apparatus.
-
Post-reaction, the mixture is filtered through diatomaceous earth.
-
The catalyst is washed repeatedly with MeOH.
-
The colorless filtrate is concentrated in vacuo to yield DGDP.
Purification[2]
Purification of DGDP and its intermediates is typically achieved using silica gel column chromatography.
Protocol:
-
A silica gel column is prepared using a suitable solvent system (e.g., dichloromethane/methanol gradient).
-
The crude product is loaded onto the column.
-
The column is eluted with the solvent system, and fractions are collected.
-
Fractions are analyzed (e.g., by TLC) to identify those containing the pure product.
-
The pure fractions are combined and concentrated to yield the purified compound.
NMR Analysis[2]
Protocol:
-
¹H and ¹³C spectra are recorded on a 400 MHz spectrometer.
-
Samples are dissolved in D₂O.
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Mass Spectrometry Analysis[2]
Protocol:
-
High-resolution electrospray ionization (ESI) mass spectra are recorded on a Q-TOF instrument.
-
The calculated m/z for the protonated molecule [M+H]⁺ is compared with the experimentally observed value.
Biological Activity and Therapeutic Applications
This compound is a known inhibitor of glycosidases.[3][4] Its primary therapeutic interest lies in its function as a pharmacological chaperone for the enzyme glucocerebrosidase (GC), which is deficient in Gaucher disease.[1][5]
Mechanism of Action in Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a misfolded and unstable GC enzyme. This results in its premature degradation in the endoplasmic reticulum (ER) and reduced levels in the lysosome, where it is needed to break down glucosylceramide.
This compound acts as a pharmacological chaperone by binding to the active site of the misfolded GC in the ER. This binding stabilizes the enzyme, allowing it to fold correctly and be trafficked to the lysosome. In the acidic environment of the lysosome, the chaperone dissociates, and the now correctly folded GC can perform its function.
The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of this compound as a pharmacological chaperone.
Efficacy Data
Studies have shown that derivatives of this compound can significantly increase GC activity in fibroblasts from Gaucher disease patients. For instance, an analog of this iminosugar at a concentration of 30 µM resulted in a 2.2-fold increase in GC activity in N370S GC fibroblasts.[1]
Conclusion
This compound is a well-characterized iminosugar with significant potential as a therapeutic agent. Its ability to act as a pharmacological chaperone for glucocerebrosidase makes it a promising candidate for the development of treatments for Gaucher disease. The detailed analytical and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of glycobiology and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation as glycosidase inhibitors of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 2,5-Anhydro-2,5-imino-D-glucitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2,5-Anhydro-2,5-imino-D-glucitol, a pivotal iminosugar in glycobiology and a pharmacological chaperone candidate for Gaucher disease. Due to the limited availability of directly published spectroscopic data for the parent compound, this guide presents estimated values based on the closely related analogue, 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP), alongside detailed experimental protocols and a mechanistic pathway visualization.
Spectroscopic Data
While comprehensive, unambiguously assigned NMR and MS data for this compound are not extensively available in peer-reviewed literature, the following tables provide estimated and comparative data based on its chemical structure and the experimentally determined values for the closely related analogue, 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the estimated ¹H and ¹³C NMR chemical shifts for this compound. These estimations are based on the reported data for DGDP and take into account the structural differences. The proposed numbering convention is provided in the accompanying structure.
Table 1: Estimated NMR Data for this compound
| Position | Estimated ¹H Chemical Shift (δ, ppm) in D₂O | Estimated ¹³C Chemical Shift (δ, ppm) in D₂O |
| 1 | ~3.6 - 3.8 | ~63.0 |
| 2 | ~3.0 | ~64.0 |
| 3 | ~3.9 | ~80.0 |
| 4 | ~4.1 | ~82.0 |
| 5 | ~3.3 | ~68.0 |
| 6 | ~3.6 - 3.8 | ~65.0 |
Note: These are estimated values and should be confirmed by experimental data.
For comparison, the experimentally determined NMR data for the closely related 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) is presented below.[1]
Table 2: Experimental NMR Data for 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) in D₂O [1]
| Position | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1a, 1b, 6a, 6b | 3.57 - 3.79 (m) | 62.9 |
| 2 | 2.96 (dt, J = 6.2, 5.1) | 63.4 |
| 3 | 3.82 (dd, J = 5.4, 2.9) | 80.1 |
| 4 | 4.07 (dd, J = 5.2, 2.9) | 81.9 |
| 5 | 3.26 (q, J = 6.1) | 67.4 |
| 6 | - | 65.0 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The theoretical exact mass for the protonated molecule ([M+H]⁺) is provided below.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₃NO₄ |
| Molecular Weight | 163.17 g/mol |
| Theoretical m/z [M+H]⁺ | 164.0917 |
For comparison, the experimental HRMS data for DGDP confirms its elemental composition.[1]
Table 4: Experimental HRMS Data for 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) [1]
| Parameter | Value |
| Molecular Formula | C₆H₁₃NO₄ |
| Calculated m/z [M+H]⁺ | 164.0917 |
| Found m/z [M+H]⁺ | 164.0917 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis: Reitz's Method
This compound can be prepared from 5-keto-D-fructose according to a method developed by Reitz and coworkers.[2] This procedure typically involves a reductive amination reaction.
Materials:
-
5-keto-D-fructose
-
Ammonia in methanol (or another ammonia source)
-
Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with Pd/C)
-
Methanol
-
Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)
-
Aqueous ammonia solution (for elution)
Procedure:
-
Dissolve 5-keto-D-fructose in methanol.
-
Add an excess of an ammonia source (e.g., a solution of ammonia in methanol). Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Introduce a suitable reducing agent. If using sodium cyanoborohydride, add it portion-wise while maintaining a cool temperature. If using catalytic hydrogenation, add a palladium on carbon catalyst and subject the mixture to a hydrogen atmosphere.
-
Monitor the reaction for completion using an appropriate technique (e.g., thin-layer chromatography).
-
Upon completion, remove the catalyst by filtration (if applicable) and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using cation exchange chromatography. Load the aqueous solution of the residue onto the H⁺ form of the resin, wash with deionized water to remove non-basic impurities, and then elute the desired product with an aqueous ammonia solution.
-
Concentrate the fractions containing the product to yield this compound.
Caption: Synthesis of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterium oxide (D₂O, 99.9 atom % D).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at 400 MHz or higher at a constant temperature (e.g., 298 K).
-
For unambiguous signal assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[3]
Mass Spectrometry Protocol
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent system, such as a mixture of water and methanol, often with a small amount of formic acid to promote ionization.
Data Acquisition:
-
Perform analysis using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer in positive ion mode.
-
Acquire the full scan mass spectrum over an appropriate m/z range to observe the protonated molecule [M+H]⁺.
-
The high-resolution capability of the TOF analyzer allows for the determination of the accurate mass and, consequently, the elemental composition.
Signaling Pathway and Mechanism of Action
In the context of Gaucher disease, this compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[2][4] Certain mutations in the GBA1 gene lead to misfolding of GCase in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome and leading to its degradation. This compound can bind to the active site of the misfolded GCase in the ER, stabilizing its conformation and allowing it to pass the ER quality control system. The correctly folded GCase, bound to the chaperone, is then trafficked through the Golgi apparatus to the lysosome. In the acidic environment of the lysosome, the chaperone dissociates, allowing the now functional GCase to perform its role in the breakdown of glucosylceramide.[4]
Caption: Mechanism of this compound as a Pharmacological Chaperone.
References
The Role of 2,5-Anhydro-2,5-imino-D-glucitol in Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-2,5-imino-D-glucitol, a polyhydroxylated piperidine alkaloid commonly known as 1-Deoxynojirimycin (DNJ), is a pivotal molecule in the field of glycobiology.[1] As a structural analog of D-glucose, where the endocyclic oxygen is replaced by a nitrogen atom, DNJ exhibits potent inhibitory activity against a range of carbohydrate-processing enzymes, particularly α-glucosidases.[2][3] This inhibitory action forms the basis of its diverse biological effects and therapeutic applications, from the management of type 2 diabetes to the treatment of lysosomal storage disorders like Gaucher disease.[1][4]
This in-depth technical guide provides a comprehensive overview of the multifaceted role of this compound in glycobiology. It delves into its mechanism of action as a glycosidase inhibitor, its impact on crucial cellular processes such as N-linked glycoprotein processing and glycosphingolipid biosynthesis, and its innovative application as a pharmacological chaperone. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying biochemical pathways and experimental workflows.
Core Concepts in the Glycobiology of this compound
The biological activities of this compound are fundamentally linked to its ability to act as a competitive inhibitor of various glycosidases. This inhibition has significant downstream consequences on several key cellular pathways.
Inhibition of Glycosidases
As a glucose analog, this compound binds to the active site of glycosidases, mimicking the transition state of the natural substrate.[3] This binding prevents the hydrolysis of glycosidic bonds in carbohydrates. The primary targets of DNJ are α-glucosidases I and II, which are crucial enzymes in the processing of N-linked glycans in the endoplasmic reticulum.[2]
Impact on N-Linked Glycoprotein Processing
The proper folding and function of many proteins are dependent on the correct processing of their N-linked glycans. This process begins in the endoplasmic reticulum (ER) with the trimming of glucose and mannose residues from a precursor oligosaccharide. By inhibiting α-glucosidases I and II, DNJ disrupts this trimming process, leading to the accumulation of improperly folded glycoproteins.[5] This can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD), cellular mechanisms for handling misfolded proteins.[6][7]
Pharmacological Chaperone Therapy for Gaucher Disease
In the context of Gaucher disease, a lysosomal storage disorder caused by mutations in the β-glucocerebrosidase (GCase) enzyme, certain derivatives of DNJ, such as Miglustat (N-butyl-DNJ), act as pharmacological chaperones.[4][8] These molecules bind to the mutated GCase in the ER, stabilizing its conformation and facilitating its proper folding and trafficking to the lysosome. Once in the lysosome, the chaperone dissociates, allowing the partially active enzyme to carry out its function of degrading glucosylceramide.[8]
Inhibition of Glycosphingolipid Biosynthesis
Derivatives of this compound can also inhibit glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids. This "substrate reduction therapy" is another therapeutic approach for Gaucher disease, as it reduces the amount of glucosylceramide that needs to be degraded by the deficient GCase enzyme.[8]
Quantitative Data on the Biological Activity of this compound and its Derivatives
The following tables summarize the inhibitory constants (IC₅₀ and Kᵢ) of this compound (DNJ) and its derivatives against various glycosidases, as well as their effects on cellular processes.
Table 1: Inhibitory Activity of DNJ and its Derivatives against α-Glucosidase
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |
| 1-Deoxynojirimycin (DNJ) | 8.15 ± 0.12 | - | Competitive | [9] |
| 1-Deoxynojirimycin (DNJ) | 222.4 ± 0.50 | - | Competitive | [10] |
| Acarbose (Reference) | 822.0 ± 1.5 | - | Competitive | [10] |
| Compound 43 (N-alkyl-DNJ derivative) | 30.0 ± 0.6 | 10 | Competitive | [10] |
| Compound 40 (N-alkyl-DNJ derivative) | 160.5 ± 0.6 | 52 | Competitive | [10] |
| Compound 34 (N-alkyl-DNJ derivative) | - | 150 | Competitive | [10] |
Table 2: Pharmacological Chaperoning Effect of this compound Analogs on Glucocerebrosidase (GCase) Activity in Gaucher Disease Fibroblasts
| Compound | Concentration (µM) | Fold Increase in GCase Activity | Cell Line | Reference |
| Analog 1 | 30 | 2.2 | N370S | [11] |
| N-octyl imino-glucitol | 15-30 | 1.55 | N370S | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.
N-Glycan Processing Pathway and Inhibition by DNJ
Caption: Inhibition of N-glycan processing by this compound (DNJ).
Pharmacological Chaperone Mechanism in Gaucher Disease
Caption: Mechanism of pharmacological chaperoning by DNJ analogs in Gaucher disease.
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: A typical experimental workflow for an in vitro α-glucosidase inhibition assay.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound or its derivatives on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (DNJ) or test compounds
-
0.1 M Potassium phosphate buffer (pH 6.8)
-
0.1 M Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 U/mL solution of α-glucosidase in cold potassium phosphate buffer.
-
Prepare a 5 mM solution of pNPG in potassium phosphate buffer.
-
Prepare a stock solution of DNJ or test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer (for control) or varying concentrations of the test compound to the respective wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[12]
-
Protocol 2: Synthesis of N-Alkylated 1-Deoxynojirimycin Derivatives
Objective: To synthesize N-alkylated derivatives of 1-deoxynojirimycin.
Materials:
-
1-Deoxynojirimycin (DNJ)
-
Appropriate alkyl bromide or aldehyde
-
Potassium carbonate (K₂CO₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous N,N-Dimethylformamide (DMF) or Methanol
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure (Direct N-Alkylation):
-
Dissolve 1-deoxynojirimycin and potassium carbonate in anhydrous DMF.
-
Add the desired alkyl bromide to the solution.
-
Stir the reaction mixture at 80°C overnight, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated derivative.[13]
Procedure (Reductive Amination):
-
Dissolve 1-deoxynojirimycin and the desired aldehyde in methanol and cool in an ice-water bath.
-
Add sodium cyanoborohydride to the mixture and stir for 2 hours.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the N-alkylated product.[6]
Characterization:
-
Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity using high-performance liquid chromatography (HPLC).[13]
Protocol 3: Assessment of Glycoprotein Processing Inhibition in Cultured Cells
Objective: To evaluate the effect of DNJ on the processing of N-linked glycans of a specific glycoprotein in cultured cells.
Materials:
-
Mammalian cell line expressing the glycoprotein of interest
-
Cell culture medium and supplements
-
1-Deoxynojirimycin (DNJ)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody against the glycoprotein of interest
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Endoglycosidase H (Endo H)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of DNJ for a specified period (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Quantify the protein concentration in the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the glycoprotein of interest, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Endoglycosidase H Digestion (Optional but Recommended):
-
Treat a portion of the cell lysates with Endo H according to the manufacturer's instructions. Endo H cleaves high-mannose and some hybrid N-glycans but not complex glycans.
-
Analyze the digested samples by SDS-PAGE and Western blotting as described above. Expected Results:
-
-
In DNJ-treated cells, the glycoprotein of interest will likely show a higher apparent molecular weight on the SDS-PAGE gel compared to the control, due to the presence of unprocessed, larger glycans.
-
After Endo H digestion, the glycoprotein from DNJ-treated cells will show a significant downward shift in molecular weight, confirming the presence of high-mannose glycans. The glycoprotein from control cells will show little to no shift.[3]
Conclusion
This compound and its derivatives represent a versatile class of molecules with profound implications for glycobiology and therapeutic development. Their ability to competitively inhibit key glycosidases allows for the modulation of fundamental cellular processes, including glycoprotein processing and glycosphingolipid biosynthesis. This inhibitory action has been successfully harnessed for the treatment of metabolic disorders such as type 2 diabetes and lysosomal storage diseases. The role of DNJ analogs as pharmacological chaperones in Gaucher disease exemplifies a sophisticated therapeutic strategy that corrects protein misfolding and trafficking defects.
The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. A deeper understanding of the structure-activity relationships of these iminosugars and their precise interactions with cellular machinery will undoubtedly lead to the design of more potent and selective therapeutic agents. The continued exploration of the intricate world of glycobiology, with tools like this compound, holds immense promise for addressing a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Two phosphatidylinositol 4-kinases control lysosomal delivery of the Gaucher disease enzyme, β-glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,5-Anhydro-2,5-imino-D-glucitol from D-fructose
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the chemical synthesis of 2,5-Anhydro-2,5-imino-D-glucitol, a potent glycosidase inhibitor with significant therapeutic potential. The synthesis commences with the readily available starting material, D-fructose. This document outlines the multi-step reaction sequence, including the preparation of key intermediates, purification methods, and characterization data. Furthermore, it discusses the applications of this compound in drug development, particularly as a pharmacological chaperone for Gaucher disease.
Introduction
This compound, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a polyhydroxylated pyrrolidine, a class of compounds known as iminosugars. Iminosugars are sugar analogues where the ring oxygen has been replaced by a nitrogen atom. This structural modification allows them to act as potent and selective inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[1][2] The inhibitory activity of these compounds stems from their ability to mimic the transition state of the natural carbohydrate substrate.[1]
The therapeutic potential of iminosugars is vast, with applications in the treatment of viral infections, cancer, and metabolic disorders such as diabetes.[2][3] Notably, this compound and its derivatives have been investigated as pharmacological chaperones for Gaucher disease, a lysosomal storage disorder caused by mutations in the glucocerebrosidase (GCase) enzyme.[4] These small molecules can bind to the mutated enzyme, promoting its correct folding and trafficking, thereby increasing its residual activity.[4]
The synthesis of this compound from D-fructose is a multi-step process. While the direct synthesis from D-fructose often leads to its C-2 epimer, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), strategic modifications can yield the desired D-glucitol configuration.[5][6][7] A practical multi-gram scale synthesis of DMDP from D-fructose has been reported in seven steps with a high overall yield.[5][6][7] This protocol adapts established methodologies to favor the formation of the D-glucitol isomer.
Synthesis Pathway Overview
The synthesis of this compound from D-fructose involves several key transformations. The general strategy involves the protection of hydroxyl groups, introduction of a nitrogen-containing functionality at C-5, and subsequent cyclization to form the pyrrolidine ring.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: Enzymatic Assay Protocols for 2,5-Anhydro-2,5-imino-D-glucitol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-2,5-imino-D-glucitol and its derivatives, such as isofagomine (IFG), are potent inhibitors of glycosidases, particularly acid β-glucosidase (glucocerebrosidase, GCase).[1][2] Deficiencies in GCase activity lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[1][2] These iminosugars function as active-site inhibitors and pharmacological chaperones.[2][3] By binding to and stabilizing mutant forms of GCase in the endoplasmic reticulum (ER), they facilitate proper folding and trafficking of the enzyme to the lysosome, thereby increasing its cellular activity.[2][4] This property makes them promising therapeutic candidates for Gaucher disease.
These application notes provide detailed protocols for in vitro and cell-based enzymatic assays to evaluate the inhibitory and chaperoning effects of this compound and its analogs on GCase.
Data Presentation
The following tables summarize the inhibitory potency and pharmacological chaperoning efficacy of this compound analogs.
Table 1: In Vitro Inhibition of Wild-Type Glucocerebrosidase (Cerezyme) by this compound Analogs
| Compound | Analog of | IC50 (µM) |
| 1 | This compound | 507 |
| 2 | This compound | 393 |
| 3 | Isofagomine | < 50 |
| 4 | Isofagomine | < 50 |
| 5 | Isofagomine | < 50 |
Data sourced from studies on N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide (3) and N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)pentanamide (4) and related compounds.[1]
Table 2: Pharmacological Chaperoning Effect of this compound Analogs on Mutant GCase Activity in Patient-Derived Fibroblasts
| Compound | Cell Line (Mutation) | Concentration (µM) | Fold Increase in GCase Activity |
| 1 | N370S | 30 | 2.2 |
| 3 | N370S | 75 | 2.5 |
| 4 | G202R | 250 | 7.2 |
| Isofagomine (IFG) | N370S | Not Specified | 3.0 ± 0.6 |
Data represents the maximal observed increase in GCase activity.[1][3][4]
Mandatory Visualizations
Signaling Pathway
Caption: Pharmacological chaperone mechanism of this compound.
Experimental Workflow
Caption: Workflow for cellular GCase activity assay.
Experimental Protocols
In Vitro Glucocerebrosidase (GCase) Inhibition Assay
This protocol is designed to determine the inhibitory potential (e.g., IC50) of this compound and its analogs on purified GCase.
Materials:
-
Recombinant human GCase (e.g., Cerezyme)
-
This compound or its analogs
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
0.1 M Citrate buffer, pH 5.2
-
2% (w/v) Triton X-100
-
0.1 M Glycine buffer, pH 10.6
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in water or a suitable solvent.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture as follows for each concentration of the inhibitor:
-
50 µL of 0.1 M Citrate buffer (pH 5.2)
-
50 µL of 2% Triton X-100
-
30 µL of GCase enzyme solution (diluted in citrate buffer)
-
20 µL of inhibitor solution (or water for the control)
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.
-
Initiation of Reaction: Add 50 µL of 6 mM 4-MUG substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Termination of Reaction: Stop the reaction by adding 2 mL of 0.1 M Glycine buffer (pH 10.6).
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorescence plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular GCase Activity Assay in Patient-Derived Fibroblasts
This protocol measures the ability of this compound to act as a pharmacological chaperone and increase the residual GCase activity in fibroblasts from Gaucher disease patients.[1]
Materials:
-
Gaucher patient-derived fibroblasts (e.g., N370S or G202R homozygous)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its analogs
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1% Triton X-100 in water)
-
BCA protein assay kit
-
Assay buffer: 0.1 M Citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.
-
4-MUG substrate solution (5 mM in assay buffer)
-
Stop buffer: 1 M Glycine, pH 12.5
-
4-Methylumbelliferone (4-MU) standard
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
A. Cell Culture and Treatment:
-
Plate the Gaucher patient fibroblasts in a suitable culture dish (e.g., 6-well plate) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) in fresh culture medium. Include a vehicle control (medium without the compound).
-
Incubate the cells for 5 days, replacing the medium with freshly prepared compound-containing medium every 2 days.[1]
B. Cell Lysis and Protein Quantification:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a suitable volume of lysis buffer and incubating on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant and determine the total protein concentration using a BCA protein assay.
C. Enzymatic Assay:
-
In a 96-well black plate, add a specific amount of protein from the cell lysate (e.g., 5-10 µg) to each well.[6] Adjust the volume to 80 µL with assay buffer.
-
To differentiate GCase activity from other β-glucosidases, a parallel set of samples can be pre-incubated with the specific GCase inhibitor conduritol B-epoxide (CBE).[7]
-
Start the enzymatic reaction by adding 20 µL of the 5 mM 4-MUG substrate solution to each well.[6]
-
Incubate the plate at 37°C for 1 hour, protected from light.[7]
-
Stop the reaction by adding 100 µL of stop buffer to each well.
D. Fluorescence Measurement and Data Analysis:
-
Prepare a standard curve using known concentrations of 4-MU in the assay buffer and stop buffer.
-
Measure the fluorescence of the samples and standards using a fluorescence plate reader (Ex: ~350 nm, Em: ~460 nm).
-
Calculate the amount of 4-MU produced in each sample using the standard curve.
-
Express the GCase activity as pmol of 4-MU/hour/mg of protein.
-
Determine the fold increase in GCase activity in the compound-treated cells compared to the vehicle-treated control cells.
Conclusion
The provided protocols offer robust methods for evaluating the efficacy of this compound and its analogs as both direct inhibitors and pharmacological chaperones of glucocerebrosidase. These assays are essential tools for the screening and characterization of potential therapeutic agents for Gaucher disease and other related disorders. Careful execution of these protocols will yield reliable and reproducible data to guide drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
Application Notes and Protocols for the Use of 2,5-Anhydro-2,5-imino-D-glucitol in Gaucher Disease Fibroblast Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2,5-Anhydro-2,5-imino-D-glucitol (AIG) and its analogues as pharmacological chaperones in fibroblast models of Gaucher disease. This document includes an overview of the mechanism of action, detailed experimental protocols, and quantitative data on the efficacy of these compounds.
Introduction
Gaucher disease is a lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages. Many mutations associated with Gaucher disease cause misfolding of the GCase enzyme in the endoplasmic reticulum (ER), leading to its premature degradation through the ER-associated degradation (ERAD) pathway and consequently reduced levels of functional enzyme in the lysosome.
This compound (AIG) and its derivatives are iminosugars that act as pharmacological chaperones. These small molecules are designed to bind to the active site of mutant GCase in the neutral pH environment of the ER. This binding stabilizes the enzyme, facilitating its correct folding and subsequent trafficking through the Golgi apparatus to the acidic environment of the lysosome. Upon reaching the lysosome, the lower pH and high concentration of the natural substrate, glucosylceramide, promote the dissociation of the chaperone, allowing the rescued GCase to perform its catalytic function.
Data Presentation
The following tables summarize the quantitative data on the efficacy of an analogue of this compound in increasing GCase activity in fibroblast cell lines derived from Gaucher disease patients with the N370S mutation.
Table 1: Effect of this compound Analogue 1 on Glucocerebrosidase (GCase) Activity in N370S Gaucher Disease Fibroblasts
| Compound | Cell Line | Concentration (µM) | Incubation Time | Fold Increase in GCase Activity (vs. Untreated) |
| This compound Analogue 1 | N370S Fibroblasts | 30 | 5 days | 2.2[1] |
| This compound Analogue 1 | N370S Fibroblasts | up to 50 | 5 days | Dose-dependent increase |
Note: Analogue 1 is a derivative of this compound with a hydrophobic alkyl adamantyl amide modification.
Experimental Protocols
Cell Culture of Gaucher Disease Fibroblasts
Materials:
-
Gaucher disease patient-derived fibroblasts (e.g., N370S homozygous)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture fibroblasts in DMEM supplemented with 10-15% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a lower density.
Treatment of Fibroblasts with this compound
Materials:
-
This compound (AIG) or its analogues
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium
Protocol:
-
Prepare a stock solution of AIG in DMSO.
-
On the day of the experiment, dilute the AIG stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM to determine the optimal concentration).
-
Remove the existing medium from the cultured fibroblasts and replace it with the medium containing the AIG.
-
Incubate the cells for a specified period (e.g., 3-5 days), replacing the medium with fresh AIG-containing medium every 2-3 days.
Glucocerebrosidase (GCase) Activity Assay
This assay is based on the cleavage of the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Citrate-phosphate buffer (pH 5.2) with 0.2% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100
-
Glycine-NaOH buffer (0.2 M, pH 10.7) for stopping the reaction
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well black plates
-
Fluorometer
Protocol:
-
After treatment with AIG, wash the fibroblast monolayers with PBS and lyse the cells in cell lysis buffer.
-
Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit.
-
In a 96-well black plate, add a standardized amount of protein from each cell lysate (e.g., 10-20 µg).
-
Prepare the 4-MUG substrate solution in the citrate-phosphate buffer.
-
Add the 4-MUG substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the glycine-NaOH buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the GCase activity and normalize it to the total protein concentration.
Western Blot Analysis of GCase Protein Levels
Materials:
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibody against GCase
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates as described for the GCase activity assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of GCase protein.
Immunocytochemistry for GCase Trafficking
Materials:
-
Fibroblasts grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with BSA and normal goat serum)
-
Primary antibody against GCase
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Grow and treat fibroblasts with AIG on glass coverslips.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with primary antibodies against GCase and LAMP1 for 1-2 hours at room temperature.
-
Wash the cells and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the localization of GCase and LAMP1 using a fluorescence microscope. Co-localization of GCase and LAMP1 indicates successful trafficking to the lysosome.
Visualizations
References
Inhibition Kinetics of 2,5-Anhydro-2,5-imino-D-glucitol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-2,5-imino-D-glucitol is a potent iminosugar that functions as a competitive inhibitor of glycosidases, particularly β-glucosidases and glucocerebrosidase (GCase). Its structural resemblance to the natural substrate allows it to bind to the active site of these enzymes, thereby blocking their catalytic activity. This inhibitory action makes it a valuable tool for studying carbohydrate metabolism and a promising candidate for the development of therapeutic agents for diseases such as Gaucher disease, which is characterized by deficient GCase activity. These application notes provide a detailed overview of the inhibition kinetics of this compound and its derivatives, along with comprehensive protocols for its study.
Mechanism of Action
This compound acts as an active-site directed inhibitor.[1] Its five-membered iminocyclitol core mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glucosidases. By binding tightly to the enzyme's active site, it prevents the natural substrate from accessing it, leading to a reduction in enzyme activity. The inhibition is reversible and competitive, meaning that an increase in substrate concentration can overcome the inhibitory effect.
Quantitative Inhibition Data
The inhibitory potency of this compound and its N-alkylated derivatives has been evaluated against various glucosidases. The following table summarizes key quantitative data from inhibition studies.
| Compound | Enzyme | IC50 (μM) | Ki (μM) | Mode of Inhibition | Reference |
| N-alkylated this compound analog 1 | Wild-type Glucocerebrosidase (cerezyme) | 507 | Not Reported | Not Reported | [2] |
| N-alkylated this compound analog 2 | Wild-type Glucocerebrosidase (cerezyme) | 393 | Not Reported | Not Reported | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 for Glucocerebrosidase Inhibition
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against glucocerebrosidase.
Materials:
-
Recombinant human glucocerebrosidase (e.g., Cerezyme)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), substrate
-
This compound (or derivative), inhibitor
-
Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.5, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)
-
Incubator at 37°C
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., water or DMSO). Create a series of dilutions of the inhibitor in the Assay Buffer to achieve a range of final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant glucocerebrosidase in the Assay Buffer to a final concentration that yields a linear reaction rate over the desired incubation time.
-
Assay Setup:
-
To each well of the 96-well plate, add 20 µL of the diluted inhibitor solution (or vehicle for control).
-
Add 20 µL of the diluted enzyme solution to each well.
-
Include wells for a "no enzyme" control (add 20 µL of Assay Buffer instead of enzyme solution).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 20 µL of a pre-warmed 4-MUG solution (at a concentration close to its Km value) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a microplate reader with excitation at 365 nm and emission at 445 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Kinetic Analysis of β-Glucosidase Inhibition (Determination of Ki and Mode of Inhibition)
This protocol outlines the procedure to determine the inhibition constant (Ki) and the mode of inhibition of this compound against a generic β-glucosidase using a chromogenic substrate.
Materials:
-
β-Glucosidase (e.g., from almonds or Agrobacterium sp.)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG), substrate
-
This compound, inhibitor
-
Assay Buffer: 50 mM Sodium acetate buffer, pH 5.0
-
Stop Solution: 1 M Sodium carbonate
-
96-well clear microplate, flat bottom
-
Spectrophotometric microplate reader (405 nm)
-
Incubator at 37°C
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of the inhibitor in Assay Buffer.
-
Prepare a series of substrate (pNPG) dilutions in Assay Buffer.
-
Prepare a fixed concentration of the enzyme in Assay Buffer.
-
-
Kinetic Measurements:
-
Perform a set of assays in the absence of the inhibitor. In the wells of the microplate, add 50 µL of varying concentrations of the pNPG solution and 50 µL of Assay Buffer.
-
Perform parallel sets of assays in the presence of at least two different fixed concentrations of the inhibitor. In these wells, add 50 µL of varying concentrations of the pNPG solution and 50 µL of the corresponding inhibitor solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reactions by adding 100 µL of the pre-warmed enzyme solution to each well.
-
-
Data Collection:
-
Measure the absorbance at 405 nm at regular time intervals (e.g., every minute for 10-15 minutes) to determine the initial reaction velocity (V₀) for each substrate and inhibitor concentration. The rate should be linear during this period.
-
-
Data Analysis:
-
Calculate the reaction velocity (V₀) from the slope of the linear portion of the absorbance vs. time plot.
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration.
-
For competitive inhibition , the lines will intersect on the y-axis.
-
For non-competitive inhibition , the lines will intersect on the x-axis.
-
For uncompetitive inhibition , the lines will be parallel.
-
-
Dixon Plot: Plot 1/V₀ versus inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection of the lines can be used to determine -Ki.
-
Ki Determination: The Ki can be calculated from the Lineweaver-Burk plot data using the following equations depending on the mode of inhibition:
-
Competitive: Slope_inhibited = Slope_uninhibited * (1 + [I]/Ki)
-
Non-competitive: Y-intercept_inhibited = Y-intercept_uninhibited * (1 + [I]/Ki)
-
-
Visualizations
Experimental Workflow for IC50 Determination
References
Application Notes and Protocols for the Synthesis of N-alkylated derivatives of 2,5-Anhydro-2,5-imino-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of N-alkylated derivatives of 2,5-Anhydro-2,5-imino-D-glucitol. These compounds are of significant interest in drug discovery, particularly as potent glycosidase inhibitors and pharmacological chaperones for lysosomal storage disorders such as Gaucher disease.
Introduction
Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification confers basicity and leads to potent and specific inhibition of glycosidases. This compound is a polyhydroxylated pyrrolidine that serves as a versatile scaffold for the development of therapeutic agents. N-alkylation of this core structure has been shown to significantly modulate biological activity. For instance, derivatives with N-octyl and N-nonyl chains have demonstrated promising activity as pharmacological chaperones for mutant β-glucocerebrosidase, the enzyme deficient in Gaucher disease.[1]
The primary synthetic route to these N-alkylated derivatives is through reductive amination, a robust and high-yielding method that involves the reaction of the secondary amine of the iminosugar scaffold with an aldehyde or ketone in the presence of a reducing agent.
Data Presentation
The following table summarizes the synthesis of various N-alkylated derivatives of this compound via reductive amination, highlighting the aldehyde used, the resulting N-substituent, and the reported yields.
| Aldehyde/Ketone | N-Substituent | Reducing Agent | Solvent | Yield (%) | Reference |
| Butyraldehyde | n-Butyl | NaBH₃CN | Methanol | 40-75% | General procedure based on Yu et al., 2010[1] |
| Octanal | n-Octyl | NaBH₃CN | Methanol | 40-75% | General procedure based on Yu et al., 2010[1] |
| Nonanal | n-Nonyl | NaBH₃CN | Methanol | 40-75% | General procedure based on Yu et al., 2010[1] |
| Adamantane-carboxaldehyde | Adamantyl-methyl | NaBH₃CN | Methanol | 40-75% | General procedure based on Yu et al., 2010[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-alkylated this compound Derivatives via Reductive Amination
This protocol describes a general method for the N-alkylation of this compound using an aldehyde and sodium cyanoborohydride.
Materials:
-
This compound
-
Aldehyde of choice (e.g., butyraldehyde, octanal, nonanal)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (AcOH, glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Addition of Aldehyde: Add the desired aldehyde (1.1 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated derivative. The yields for this reaction are typically in the range of 40-75%.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-alkylated derivatives of this compound via reductive amination.
Caption: General workflow for the synthesis of N-alkylated derivatives.
Signaling Pathway: Pharmacological Chaperone Mechanism in Gaucher Disease
N-alkylated derivatives of this compound can act as pharmacological chaperones to rescue misfolded mutant β-glucocerebrosidase (GCase) in Gaucher disease. The diagram below outlines this mechanism.
Caption: Rescue of mutant GCase by a pharmacological chaperone.
References
In Vivo Application Notes and Protocols for Iminosugar-Based Pharmacological Chaperones in Animal Models of Gaucher Disease
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for in vivo studies of iminosugar-based pharmacological chaperones in animal models of Gaucher Disease. Due to a scarcity of published in vivo data for 2,5-Anhydro-2,5-imino-D-glucitol, this report focuses on closely related and well-studied analogs, namely Isofagomine (IFG) and Ambroxol , to provide representative experimental designs and data.
Overview of Pharmacological Chaperone Therapy in Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily in macrophages. Pharmacological chaperones are small molecules that can bind to and stabilize mutant GCase, facilitating its proper folding and trafficking to the lysosome, thereby increasing its residual activity.[1][2][3] Iminosugars, such as this compound and its analogs, are a class of compounds that have been extensively investigated for this purpose.[4][5]
While in vitro studies have shown promise for various iminosugars, in vivo validation in animal models is a critical step in preclinical development.[6] These studies are essential to evaluate the efficacy, pharmacokinetics, and safety of potential therapeutic agents.
In Vivo Studies with Isofagomine (IFG) in a Neuronopathic Gaucher Disease Mouse Model
Isofagomine (IFG) is a potent iminosugar inhibitor of GCase that has been studied as a pharmacological chaperone for Gaucher disease.[1][7]
Animal Model
A neuronopathic Gaucher disease mouse model, designated as 4L;C* (V394L/V394L + saposin C-/-), is utilized.[8] This model exhibits CNS accumulation of glucosylceramide (GC) and glucosylsphingosine (GS), along with progressive neurological deterioration, mimicking aspects of human neuronopathic Gaucher disease.[8]
Experimental Protocol: Isofagomine Administration
The following protocol is adapted from in vivo studies on the 4L;C* mouse model.[1][8]
Materials:
-
Isofagomine (IFG)
-
Drinking water
-
4L;C* mice
-
Standard animal housing and care facilities
Procedure:
-
In utero treatment: To initiate treatment early, provide pregnant dams with drinking water containing IFG for 3-5 days prior to the birth of the pups.[8] The concentration of IFG in the water should be calculated to achieve the desired daily dosage.
-
Postnatal treatment:
-
Monitoring:
-
Monitor the health and survival of the mice daily.
-
Record body weight and assess for any neurological or behavioral changes.
-
-
Tissue Collection:
-
At predetermined time points or at the terminal stage of the disease, euthanize the mice.
-
Collect brain and visceral tissues (liver, spleen, lung) for biochemical and histological analysis.[8]
-
Quantitative Data Summary: Isofagomine Effects
The following tables summarize the quantitative outcomes from the in vivo administration of IFG to 4L;C* mice.[1][8]
Table 1: Effect of Isofagomine on Lifespan of 4L;C* Mice
| Treatment Group | Median Lifespan (days) | Increase in Lifespan (days) |
| Untreated Control | ~38 | - |
| IFG (20 mg/kg/day) | ~48 | 10 |
| IFG (600 mg/kg/day) | ~58 | 20 |
Table 2: Effect of Isofagomine on GCase Activity in Tissues of 4L;C* Mice
| Tissue | Treatment Group | GCase Activity Increase (fold vs. untreated) |
| Liver | IFG (20 mg/kg/day) | 3 |
| IFG (600 mg/kg/day) | 6 | |
| Midbrain | IFG (600 mg/kg/day) | 1.4 |
| Spleen | IFG (600 mg/kg/day) | 1.9 |
| Lung | IFG (20 mg/kg/day) | 1.3 |
| IFG (600 mg/kg/day) | 3.3 |
Table 3: Effect of Isofagomine on GCase Protein Levels in Liver of 4L;C* Mice
| Treatment Group | GCase Protein Increase (fold vs. untreated) |
| IFG (20 mg/kg/day) | 5 |
| IFG (600 mg/kg/day) | 28 |
Isofagomine Pharmacokinetics
In a separate study using Sprague-Dawley rats, the tissue distribution of a single oral dose of IFG tartrate (600 mg/kg) was evaluated.[4]
Table 4: Peak Isofagomine Concentrations in Rat Tissues
| Tissue | Peak Concentration | Time to Peak (hours) |
| Plasma | 3.9 ± 1.0 µg/mL | < 1 |
| Liver | 17.7 ± 3.3 µg/g | < 1 |
| Spleen | 1.2 ± 0.1 µg/g | < 1 |
In Vivo Studies with Ambroxol in Gaucher and Parkinson's Disease Mouse Models
Ambroxol, a commonly used mucolytic agent, has been identified as a pharmacological chaperone for GCase.[9][10]
Animal Models
-
Wild-type mice
-
Transgenic mice expressing the heterozygous L444P mutation in the murine Gba1 gene (L444P/+ mice).[9]
-
Transgenic mice overexpressing human α-synuclein.[9]
Experimental Protocol: Ambroxol Administration
The following protocol is based on in vivo studies of ambroxol in mouse models.[9][11][12]
Materials:
-
Ambroxol hydrochloride
-
Drinking water
-
Relevant mouse strains
-
Standard animal housing and care facilities
Procedure:
-
Drug Preparation: Dissolve ambroxol hydrochloride in the drinking water to achieve the desired concentration (e.g., 4 mM).[9]
-
Administration: Provide the ambroxol-containing drinking water to the mice ad libitum for a period of 12 days.[9]
-
Monitoring: Monitor the general health of the animals.
-
Tissue Collection and Analysis:
-
After the 12-day treatment period, euthanize the mice.
-
Collect brain tissues (brainstem, midbrain, cortex, striatum).
-
Prepare brain lysates for the measurement of GCase activity and protein levels of α-synuclein and phosphorylated α-synuclein.[9]
-
Quantitative Data Summary: Ambroxol Effects
The following table summarizes the key findings from the in vivo administration of ambroxol (4 mM in drinking water for 12 days) in different mouse models.[9]
Table 5: Effect of Ambroxol on GCase Activity and α-synuclein Levels in Mouse Brain
| Mouse Model | Brain Region | GCase Activity Increase | α-synuclein Reduction | Phosphorylated α-synuclein Reduction |
| L444P/+ Mice | Brainstem, Midbrain, Cortex, Striatum | Significant increase vs. untreated L444P/+ | Not Assessed | Not Assessed |
| α-synuclein Overexpressing Mice | Brainstem, Midbrain, Cortex | Significant increase vs. untreated transgenic | Yes | Yes |
Toxicity and Safety Considerations
For N-alkylated iminosugars, cytotoxicity can be a concern and is often related to the length of the N-alkyl chain.[13] This toxicity is generally attributed to cell lysis and fragmentation due to the surfactant-like properties of these molecules, rather than their effects on glycosylation.[13] In the study with isofagomine, the high dose (600 mg/kg/day) was found to be toxic to developing pups when administered to pregnant dams.[8] Therefore, dose-ranging studies are crucial to identify a therapeutic window with an acceptable safety profile.
Conclusion
While in vivo data for this compound is currently limited, studies on the closely related iminosugar isofagomine and the pharmacological chaperone ambroxol provide valuable insights into the potential of this therapeutic approach for Gaucher disease. The presented protocols and data offer a framework for designing and interpreting future in vivo studies with novel pharmacological chaperones. Key considerations for such studies include the choice of an appropriate animal model, dose-ranging to establish efficacy and safety, and a comprehensive analysis of biochemical and phenotypic outcomes.
References
- 1. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 4. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. idus.us.es [idus.us.es]
- 7. Isofagomine in vivo effects in a neuronopathic Gaucher disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 12. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Activity Screening of 2,5-Anhydro-2,5-imino-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-2,5-imino-D-glucitol is a pyrrolidine iminosugar, a class of compounds known to be potent inhibitors of glycohydrolases—enzymes that cleave glycosidic bonds.[1] Iminosugars have garnered significant interest in the field of antiviral research due to their broad-spectrum activity against a variety of enveloped viruses, including Human Immunodeficiency Virus (HIV), influenza, Dengue virus, and Hepatitis C virus.[2][3][4][5]
The primary antiviral mechanism of iminosugars is the inhibition of host--based endoplasmic reticulum (ER) α-glucosidases I and II.[4][5][6][7] These host enzymes are crucial for the proper folding of viral glycoproteins. By competitively inhibiting these enzymes, iminosugars disrupt the folding process, leading to misfolded glycoproteins. This can result in the degradation of the viral proteins, reduced secretion of new viral particles, and/or a decrease in the infectivity of the progeny virions.[4][5][6][7]
While specific antiviral activity data for this compound is not extensively documented in publicly available literature, its classification as a potent α- and β-glucosidase inhibitor suggests its potential as an antiviral agent. These application notes provide a comprehensive framework for the systematic screening of this compound for antiviral activity, from initial cytotoxicity assessments to specific antiviral and mechanistic assays.
Data Presentation
Successful screening of this compound would yield quantitative data that can be summarized for comparative analysis. The following table illustrates the expected data structure.
| Parameter | Description | Virus/Cell Line | Result |
| CC₅₀ | 50% Cytotoxic Concentration | e.g., Vero, MDCK, Huh-7 | (µM) |
| EC₅₀ | 50% Effective Concentration | e.g., DENV, Influenza A | (µM) |
| IC₅₀ | 50% Inhibitory Concentration | e.g., α-glucosidase I/II | (µM) |
| SI | Selectivity Index (CC₅₀/EC₅₀) | - | (Unitless) |
Proposed Antiviral Signaling Pathway Inhibition
The expected mechanism of action for this compound is the disruption of the calnexin cycle, a critical component of glycoprotein folding in the endoplasmic reticulum.
Caption: Inhibition of ER α-glucosidases by this compound disrupts viral glycoprotein folding.
Experimental Protocols
The following protocols are foundational for screening this compound for antiviral activity.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to the host cells, which is essential for differentiating antiviral effects from general toxicity.
Workflow:
Caption: Workflow for determining the 50% cytotoxic concentration (CC₅₀) using the MTT assay.
Methodology:
-
Cell Plating: Seed host cells (e.g., Vero, MDCK) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Remove the culture medium from the cells and add 100 µL of fresh medium containing the various concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ value is determined by plotting cell viability against compound concentration and performing a non-linear regression analysis.[8]
Protocol 2: Plaque Reduction Assay
This assay is a gold standard for quantifying the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Workflow:
Caption: Workflow for determining the 50% effective concentration (EC₅₀) via plaque reduction assay.
Methodology:
-
Cell Plating: Seed host cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.
-
Infection: Remove the culture medium and infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral attachment.
-
Treatment: Prepare a semi-solid overlay (e.g., using agarose or methylcellulose) containing growth medium and serial dilutions of this compound at non-toxic concentrations (as determined by the MTT assay).
-
Overlay Application: After the 1-hour incubation, remove the viral inoculum and add the compound-containing overlay to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde. After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.
-
Data Acquisition: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC₅₀ is the concentration that inhibits plaque formation by 50% and is determined using non-linear regression.
Protocol 3: α-Glucosidase Inhibition Assay
This biochemical assay confirms the mechanism of action by directly measuring the inhibitory effect of the compound on α-glucosidase activity.
Workflow:
Caption: Workflow for determining the 50% inhibitory concentration (IC₅₀) against α-glucosidase.
Methodology:
-
Reagent Preparation: Prepare solutions of α-glucosidase (from yeast or mammalian source), the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Setup: In a 96-well plate, add the buffer, serial dilutions of this compound, and the α-glucosidase solution. Include controls with no inhibitor (100% activity) and no enzyme (background). Acarbose can be used as a positive control inhibitor.
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C.
-
Reaction Initiation: Add the pNPG substrate to all wells to start the reaction.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).
-
Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[9]
-
Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC₅₀ value is the concentration that reduces enzyme activity by 50% and is determined by non-linear regression analysis.
References
- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and enzymatic activity inhibition in cell lines treated with novel iminosugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Synthesis of Iminosugar Derivatives for Cell‐Based In Situ Screening: Discovery of “Hit” Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-glucosidase inhibitors as potential broad based anti-viral agents. | Oxford Antiviral Drug Discovery Unit [zitzmannlab.web.ox.ac.uk]
- 8. scielo.br [scielo.br]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols: Investigating 2,5-Anhydro-2,5-imino-D-glucitol in Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic disorders resulting from defects in lysosomal function.[1] These defects lead to the accumulation of undigested or partially digested macromolecules, resulting in cellular dysfunction and a wide range of clinical symptoms. While individual LSDs are rare, as a group, they have a significant impact on affected individuals and their families.
2,5-Anhydro-2,5-imino-D-glucitol (AIG), an iminosugar, has garnered attention primarily as a pharmacological chaperone for Gaucher disease.[2][[“]] In this context, AIG and its derivatives have been shown to bind to and stabilize mutant forms of the enzyme glucocerebrosidase, facilitating its proper folding and trafficking to the lysosome, thereby increasing its residual activity.[4][5] Inspired by its role in Gaucher disease, the potential of related iminosugars is also being explored in other LSDs, such as Fabry disease.
These application notes provide a framework for the investigation of AIG in a broader range of LSDs. While AIG is not yet an established biomarker for most of these conditions, the provided protocols for its synthesis, quantification, and cellular analysis are intended to empower researchers to explore its potential role as a novel biomarker or therapeutic agent.
Data Presentation
The systematic collection and organization of quantitative data are crucial for evaluating the potential of this compound (AIG) as a biomarker in various lysosomal storage disorders (LSDs). Below is a template table designed for researchers to log and compare urinary AIG concentrations across different LSD patient cohorts and healthy controls.
Note: The following table is a template for data organization. Currently, there is a lack of published quantitative data on AIG levels across a wide spectrum of LSDs. Researchers are encouraged to populate this table with their own experimental findings.
| Lysosomal Storage Disorder | Patient Cohort Size (n) | Mean Urinary AIG Concentration (µg/mL) ± SD | Range of Urinary AIG Concentration (µg/mL) | Healthy Control (n) | Mean Control AIG Concentration (µg/mL) ± SD | p-value | Reference |
| Gaucher Disease | e.g., 50 | e.g., 2.5 ± 0.8 | e.g., 1.0 - 5.0 | e.g., 50 | e.g., 0.5 ± 0.2 | e.g., <0.001 | [Hypothetical Data] |
| Fabry Disease | |||||||
| Pompe Disease | |||||||
| Mucopolysaccharidosis I (Hurler) | |||||||
| Mucopolysaccharidosis II (Hunter) | |||||||
| Tay-Sachs Disease | |||||||
| Niemann-Pick Disease (A/B) | |||||||
| Niemann-Pick Disease (C) |
Experimental Protocols
Protocol 1: Synthesis of this compound (AIG)
This protocol is adapted from the method described by Reitz et al. for the synthesis of AIG from 5-keto-D-fructose.[4]
Materials:
-
5-keto-D-fructose
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite or Büchner funnel)
-
Rotary evaporator
-
High-pressure hydrogenation vessel
Procedure:
-
Reductive Amination:
-
Dissolve 5-keto-D-fructose and a molar excess of ammonium carbonate in a mixture of methanol and water.
-
Add 10% Pd/C catalyst to the solution.
-
Transfer the mixture to a high-pressure hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Protocol 2: Quantification of AIG in Human Urine by LC-MS/MS
This protocol provides a general framework for the quantification of AIG in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method will require optimization and validation for specific laboratory conditions and equipment.
Materials:
-
Urine samples (from patients and healthy controls)
-
AIG analytical standard
-
Internal standard (IS), e.g., a stable isotope-labeled AIG
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples to pellet any precipitates.
-
To a known volume of urine supernatant (e.g., 100 µL), add the internal standard.
-
For protein precipitation, add a volume of cold acetonitrile (e.g., 3 volumes), vortex, and centrifuge to pellet proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Optional: For cleaner samples, a solid-phase extraction (SPE) step can be incorporated after initial centrifugation.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation of the polar AIG molecule.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient elution to separate AIG from other urine components.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize the precursor-to-product ion transitions for both AIG and the internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the AIG analytical standard.
-
Calculate the concentration of AIG in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Pharmacological Chaperone Effect of AIG in Gaucher Disease
The primary mechanism of action for AIG in Gaucher disease is its role as a pharmacological chaperone. It binds to the misfolded glucocerebrosidase (GCase) enzyme in the endoplasmic reticulum (ER), stabilizing its conformation and allowing it to pass the ER quality control system. It is then trafficked to the lysosome where it can perform its function of degrading glucosylceramide.
Caption: Pharmacological chaperone mechanism of AIG in Gaucher disease.
General Workflow for Investigating AIG in a Novel LSD
This workflow outlines the steps to investigate whether AIG is a potential biomarker or therapeutic agent in an LSD where its role is currently unknown.
Caption: Experimental workflow for investigating AIG in a novel LSD.
Iminosugars and Their Potential Impact on Autophagy in LSDs
In many LSDs, the accumulation of substrates within the lysosome can impair the process of autophagy, a critical cellular recycling pathway.[6][7] Iminosugars, by potentially restoring some lysosomal enzyme function, may help to alleviate this autophagic blockage.
Caption: Potential impact of iminosugars on impaired autophagy in LSDs.
References
- 1. researchgate.net [researchgate.net]
- 2. sanfilipponews.com [sanfilipponews.com]
- 3. consensus.app [consensus.app]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy in lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagy in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Anhydro-2,5-imino-D-glucitol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-Anhydro-2,5-imino-D-glucitol (also known as DGDP) synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The troubleshooting guide is organized by the key reaction stages of a common synthetic route from L-Sorbose.
Stage 1: Regioselective Halogenation (Appel Reaction)
Q1: I am getting a low yield in the regioselective Appel reaction to produce the 5-bromo-5-deoxy derivative from the diol precursor. What are the likely causes and solutions?
A1: Low yields in the Appel reaction on carbohydrate substrates can stem from several factors:
-
Moisture: The Appel reaction is sensitive to moisture, which can consume the phosphonium salt intermediate. Ensure all glassware is flame-dried, and solvents are anhydrous.
-
Reaction Temperature: While the Appel reaction is generally performed under mild conditions, temperature can be a critical parameter. For carbohydrate substrates, running the reaction at 0°C and slowly warming to room temperature can improve selectivity and reduce side reactions.[1]
-
Reagent Purity: The purity of triphenylphosphine and the halogen source (e.g., carbon tetrabromide) is crucial. Use freshly purified reagents if possible.
-
Side Reactions: In complex polyhydroxylated molecules like carbohydrates, the formation of byproducts such as furanosides can occur.[2] Using a non-polar solvent like dichloromethane (DCM) may help minimize these side reactions.
-
Workup Procedure: The triphenylphosphine oxide byproduct can be challenging to remove. Precipitation with a non-polar solvent like hexane or diethyl ether, or purification by column chromatography is often necessary.
Q2: I am observing a complex mixture of products in my Appel reaction. How can I improve the regioselectivity for the C-5 hydroxyl group?
A2: Achieving high regioselectivity in the Appel reaction on unprotected or partially protected sugars is challenging. Here are some strategies to enhance selectivity for the desired C-5 position:
-
Protecting Groups: The strategic use of protecting groups on other hydroxyls is the most effective way to ensure regioselectivity.
-
Steric Hindrance: The primary hydroxyl group at C-6 is generally more reactive than the secondary hydroxyls. However, the specific conformation of your substrate can influence reactivity.
-
Alternative Reagents: While the classic Appel reaction uses PPh₃ and CBr₄, other reagent systems like PPh₃/NBS (N-Bromosuccinimide) can be explored, although they may also lead to complex mixtures.[2] Careful optimization of reaction conditions is key.
Stage 2: Azide Substitution
Q3: The nucleophilic substitution of the bromide with sodium azide is resulting in a poor yield of the 5-azido-5-deoxy product. What could be wrong?
A3: The SN2 displacement of a halide with azide on a carbohydrate backbone can be problematic:
-
Steric Hindrance: SN2 reactions on secondary carbons in a sugar ring can be sterically hindered, slowing down the reaction rate.[3]
-
Solvent: A polar aprotic solvent like DMF is typically used to dissolve both the carbohydrate substrate and the sodium azide. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[3] However, excessively high temperatures can lead to decomposition. A typical temperature range is 80-100 °C.
-
Leaving Group: While bromide is a good leaving group, you might consider converting the hydroxyl to a tosylate or mesylate, which are also excellent leaving groups for SN2 reactions.[4]
-
Solubility of Sodium Azide: Sodium azide has limited solubility in some organic solvents. Using a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes improve the reaction rate.
Q4: I am concerned about the safety of using sodium azide. Are there any precautions I should take?
A4: Yes, sodium azide is highly toxic and potentially explosive, especially when heated or in the presence of acids (forms hydrazoic acid) or heavy metals. Always handle sodium azide in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid contact with acids and heavy metals. Quench any residual azide carefully with a suitable reagent like sodium nitrite under acidic conditions before disposal.
Stage 3: Intramolecular Reductive Amination
Q5: The final intramolecular reductive amination step is giving me a low yield of this compound and several byproducts. How can I optimize this reaction?
A5: The intramolecular reductive amination is a critical step that involves the reduction of the azide to a primary amine, followed by cyclization with an in-situ formed aldehyde or ketone.
-
Catalyst: 10% Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of azides.[5] Ensure the catalyst is active and used in an appropriate amount.
-
Hydrogen Pressure: A hydrogen pressure of around 4 bar is typically effective for this transformation.[2]
-
Solvent System: A mixture of water and methanol is often used to ensure the solubility of the starting material and the intermediates.[2]
-
pH Control: The pH of the reaction mixture can influence the rate of both the amine formation and the subsequent cyclization. Maintaining a neutral or slightly acidic pH is generally preferred for the imine/iminium ion formation.
-
Reducing Agent for Cyclization: If the cyclization is slow, after the initial reduction of the azide, a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) can be added to facilitate the reductive amination of the cyclic imine/iminium ion intermediate.[6][7] NaBH₃CN is effective because it selectively reduces iminium ions in the presence of carbonyls.[7]
-
Reaction Time: The reaction may require an extended period (e.g., 24 hours) to go to completion.[2] Monitor the reaction progress by TLC or LC-MS.
Q6: My final product is contaminated with the diastereomer, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP). How can I improve the diastereoselectivity?
A6: The formation of the mannitol diastereomer suggests a lack of stereocontrol during the cyclization.
-
Stereochemistry of the Precursor: The stereochemistry of the final product is dictated by the stereochemistry of the starting material (L-sorbose in this case). Ensure the purity of your starting material.
-
Reaction Conditions: While the hydrogenation is generally stereospecific, harsh reaction conditions could potentially lead to epimerization at a stereocenter adjacent to a carbonyl group if one is transiently formed. Maintaining mild reaction conditions is advisable. One study reported a 90:10 diastereomeric ratio of DGDP to DMDP when starting from L-sorbose.[3][8] Purification by chromatography may be necessary to isolate the pure DGDP.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound (DGDP)
| Starting Material | Key Steps | Overall Yield | Number of Steps | Purification Steps | Reference |
| L-Sorbose | Regioselective Appel reaction, Azide substitution, Intramolecular reductive amination | 56% | 7 | 2 (chromatography) | [3][8] |
| 5-keto-D-fructose | Reductive amination | Not explicitly stated for the entire sequence in the provided abstracts, but this is a known route. | Varies | Varies | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound (DGDP) from 5-azido-5-deoxy-α-L-sorbopyranose[2]
This protocol details the final step of the synthesis, which is the intramolecular reductive amination.
Materials:
-
5-azido-5-deoxy-α-L-sorbopyranose (5.90 g, 28.7 mmol)
-
10% Palladium on carbon (Pd/C) (1 g)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Parr apparatus or similar hydrogenation reactor
-
Diatomaceous earth (e.g., Celite®)
-
Argon or Nitrogen gas
Procedure:
-
Place 5-azido-5-deoxy-α-L-sorbopyranose in a round-bottom flask, evacuate the flask, and backfill with an inert atmosphere (Argon or Nitrogen).
-
Dissolve the starting material in a 1:1 mixture of deionized water and methanol.
-
Carefully add 10% Pd/C to the solution.
-
Transfer the reaction mixture to a Parr apparatus.
-
Charge the apparatus with hydrogen gas to a pressure of 4 bar.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, carefully vent the hydrogen gas and purge the apparatus with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth.
-
Wash the catalyst on the filter pad repeatedly with methanol.
-
Combine the filtrate and concentrate it under reduced pressure to yield this compound as a colorless solid.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Overcoming Solubility Challenges of 2,5-Anhydro-2,5-imino-D-glucitol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,5-Anhydro-2,5-imino-D-glucitol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: Precipitation of this compound can occur due to several factors:
-
Concentration: The concentration of the compound may have exceeded its solubility limit in the specific buffer system and conditions (pH, temperature) you are using.
-
pH: The pH of the buffer can significantly influence the solubility of iminosugars. As these compounds contain an imino group, their protonation state and, consequently, their solubility can be pH-dependent.
-
Temperature: Solubility is temperature-dependent. A decrease in temperature can lead to a reduction in solubility and cause the compound to precipitate.[2][3][4][5]
-
Buffer Composition: The specific salts and their concentrations in your buffer could interact with the compound, affecting its solubility.
Q3: How should I prepare a stock solution of this compound?
A3: For compounds with limited aqueous solubility, it is best practice to first prepare a concentrated stock solution in a suitable organic solvent. Based on its chemical properties, this compound is soluble in methanol.[6] Dimethyl sulfoxide (DMSO) is another common solvent for preparing stock solutions of polar organic molecules.
Q4: Can I store aqueous solutions of this compound?
A4: It is generally not recommended to store aqueous solutions of similar compounds for more than one day to avoid potential degradation and precipitation.[1] It is best to prepare fresh aqueous solutions from a stock for each experiment.
Troubleshooting Guide: Resolving Solubility Issues
This guide provides a step-by-step approach to troubleshoot and overcome common solubility problems with this compound.
Issue 1: Compound does not fully dissolve in the aqueous buffer.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Concentration Exceeds Solubility Limit | Decrease the final concentration of the compound in the buffer. | Start with a lower target concentration and incrementally increase it to determine the solubility limit in your specific buffer system. |
| Insufficient Mixing/Agitation | Ensure thorough mixing. | Vigorously vortex or sonicate the solution for several minutes to aid dissolution. |
| Low Temperature | Increase the temperature of the solution. | Gently warm the buffer to 37°C before and during the dissolution of the compound. Be cautious, as prolonged exposure to high temperatures may degrade the compound. |
Issue 2: Compound precipitates after initial dissolution.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| pH of the Buffer | Adjust the pH of the buffer. | As an iminosugar, the compound is a weak base. Lowering the pH of the buffer (e.g., to pH 5-6) will protonate the imino group, which can increase its aqueous solubility. Prepare a range of buffers with varying pH to test for optimal solubility. |
| Use of Co-solvents | Add a small amount of a water-miscible organic co-solvent. | Prepare a high-concentration stock solution in DMSO or ethanol. Add the stock solution dropwise to the aqueous buffer while vortexing to achieve the desired final concentration. The final concentration of the co-solvent should be kept to a minimum (typically <1% v/v) to avoid affecting the biological system. |
| Temperature Fluctuation | Maintain a constant temperature. | If the solution was prepared at a higher temperature, ensure it is maintained at that temperature during the experiment to prevent precipitation upon cooling. |
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add a sufficient volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for Preparing an Aqueous Working Solution from a DMSO Stock
-
Bring the aqueous buffer to the desired experimental temperature.
-
While vigorously vortexing the buffer, add the required volume of the this compound DMSO stock solution dropwise.
-
Continue vortexing for at least one minute to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Data Presentation
Table 1: Solubility of a Structurally Similar Compound, 2,5-Anhydro-D-mannitol.
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | ~10 mg/mL |
| Ethanol | ~5 mg/mL |
| DMSO | ~30 mg/mL |
| Dimethyl formamide | ~25 mg/mL |
Data for 2,5-Anhydro-D-mannitol, a structurally related compound, is provided as a reference.[1]
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the logical steps to troubleshoot solubility problems.
Signaling Pathway of Glycosidase Inhibition
This compound is an iminosugar, a class of compounds known to be potent inhibitors of glycohydrolases (glycosidases). These enzymes are crucial for the cleavage of glycosidic bonds in carbohydrates and glycoproteins.
Caption: A diagram illustrating the competitive inhibition of glycosidases by iminosugars.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prezi.com [prezi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prezi.com [prezi.com]
- 6. This compound CAS#: 132295-44-4 [m.chemicalbook.com]
Stability of 2,5-Anhydro-2,5-imino-D-glucitol in cell culture media
Welcome to the technical support center for 2,5-Anhydro-2,5-imino-D-glucitol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for cell culture experiments?
For cell culture applications, it is recommended to first dissolve this compound in a small amount of a sterile, high-purity solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted with your cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.1%.
Q2: What is the recommended storage condition for this compound powder and its stock solutions?
The solid powder form of this compound should be stored at -20°C for long-term stability. For prepared stock solutions, it is also best to store them in aliquots at -20°C to minimize freeze-thaw cycles. Protect both the solid and solutions from light and moisture.
Q3: Is this compound stable in aqueous solutions and cell culture media?
While specific quantitative stability data in common cell culture media like DMEM or RPMI-1640 is not extensively published, iminosugars, in general, can be susceptible to degradation in aqueous solutions, particularly under alkaline conditions. It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment. If storage of aqueous solutions is necessary, it should be for a short duration (no longer than 24 hours) at 4°C. One study has reported the use of this compound in fibroblast growth media for up to 5 days, suggesting a degree of stability under those specific conditions.[1]
Q4: Can I use this compound in experiments with fibroblast cell lines?
Yes, this compound has been successfully used in studies involving patient-derived fibroblast cell lines as a pharmacological chaperone.[1][2]
Troubleshooting Guide
Unexpected or inconsistent experimental results can be frustrating. This guide provides a systematic approach to troubleshooting common issues encountered when using this compound in cell culture.
Issue 1: Loss of Compound Activity or Inconsistent Results
If you observe a decrease in the expected biological activity of this compound or inconsistent results between experiments, consider the following potential causes and solutions.
-
Degradation of Stock Solution:
-
Solution: Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles of existing stock solutions by preparing and storing small, single-use aliquots at -20°C.
-
-
Instability in Cell Culture Medium:
-
Solution: Prepare fresh dilutions in your cell culture medium immediately before each experiment. Avoid storing the compound in the medium for extended periods. The stability of iminosugars can be pH-dependent; ensure the pH of your medium is within the optimal range for your cells and the compound.
-
-
Interaction with Media Components:
-
Solution: Review the composition of your cell culture medium for any components that might react with the amino and hydroxyl groups of the iminosugar. If you suspect an interaction, consider using a simpler, defined medium for your experiments if possible.
-
Issue 2: Cellular Toxicity Observed
If you observe unexpected cytotoxicity, it could be due to several factors.
-
High Solvent Concentration:
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is below the toxic threshold for your specific cell line (typically <0.1%).
-
-
Compound Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cell line.
-
Issue 3: Precipitation in Cell Culture Medium
If you observe a precipitate after adding the compound to your cell culture medium, it may be due to low solubility.
-
Solution: Ensure that the stock solution is fully dissolved before diluting it into the cell culture medium. When diluting, add the stock solution to the medium while gently vortexing to ensure rapid and even distribution. Consider preparing a more dilute stock solution if the problem persists.
Caption: Troubleshooting workflow for unexpected experimental results.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₄ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| IUPAC Name | (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | [3] |
| CAS Number | 59920-31-9 | [4] |
| Appearance | Solid | |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a small amount (e.g., 1.63 mg) of this compound into the tared tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., 100 µL for 1.63 mg).
-
Gently vortex the tube until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Hypothetical Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of the compound in your specific cell culture medium. It is recommended to use an analytical technique such as High-Performance Liquid Chromatography (HPLC) to quantify the compound's concentration over time.
-
Materials:
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
10 mM stock solution of this compound in DMSO
-
Sterile, conical tubes (50 mL)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 100 µM).
-
Dispense equal volumes of this solution into several sterile conical tubes.
-
Immediately take a sample from one tube for the "time 0" measurement.
-
Place the remaining tubes in a 37°C incubator with 5% CO₂.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the concentration of the compound as a function of time to determine its stability profile and calculate its half-life in the medium.
-
Caption: Proposed experimental workflow for stability testing.
References
- 1. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,5-Dideoxy-2,5-Imino-D-Glucitol | C6H13NO4 | CID 11073745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dextrauk.com [dextrauk.com]
Potential off-target effects of 2,5-Anhydro-2,5-imino-D-glucitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Anhydro-2,5-imino-D-glucitol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: this compound, also known as isofagomine, is primarily investigated as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[1][2] In individuals with Gaucher disease, mutations in the GCase gene can lead to misfolding of the enzyme, causing it to be retained in the endoplasmic reticulum (ER) and targeted for degradation. This compound binds to the active site of mutant GCase in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing cellular GCase activity.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: As a glucose analogue, this compound has the potential to interact with other glycosidases and enzymes involved in carbohydrate metabolism. While it is a potent inhibitor of β-glucosidase, its inhibitory activity against other glycosidases is generally weaker.[3] For instance, it is a weak inhibitor of lysosomal acid α-glucosidase and ER α-glucosidase II.[4] It shows negligible inhibition of several other lysosomal hydrolases at concentrations effective for GCase chaperoning.[4] However, researchers should be aware of potential effects on cellular metabolism, as related compounds like 2,5-anhydro-D-mannitol have been shown to inhibit gluconeogenesis and glycogenolysis.[5][6][7]
Q3: How does the chaperoning effect of this compound relate to its inhibitory activity?
A3: The pharmacological chaperoning effect is dependent on a reversible, competitive inhibition of the target enzyme. The binding of this compound to the active site of a misfolded enzyme in the neutral pH of the ER stabilizes its structure. Upon trafficking to the acidic environment of the lysosome, the compound dissociates from the enzyme, allowing the now correctly folded enzyme to function. Therefore, a balance between binding affinity and dissociation is crucial for its chaperoning activity.
Q4: At what concentration should I use this compound in my cell culture experiments?
A4: The optimal concentration for pharmacological chaperoning needs to be determined empirically for each cell line and specific mutant. For N370S mutant GCase fibroblasts, a concentration of around 30 µM has been shown to afford a significant increase in GCase activity.[1] It is important to perform a dose-response curve to identify the concentration that provides maximal chaperoning effect without causing significant enzyme inhibition or cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No increase in target enzyme activity | 1. Compound concentration is too low to be effective. 2. Compound concentration is too high, leading to enzyme inhibition in the lysosome. 3. The specific mutation is not responsive to this chaperone. 4. Incorrect assay conditions. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure that the final concentration in the lysosome is below the inhibitory concentration. This can be influenced by incubation time and compound washout steps. 3. Verify from literature if the specific mutant has been shown to be responsive. Not all mutations that cause misfolding can be rescued by pharmacological chaperones. 4. Double-check all assay parameters, including pH, substrate concentration, and incubation times. |
| Cell toxicity observed | 1. Off-target effects on essential cellular processes. 2. High concentrations of the compound or solvent (e.g., DMSO). | 1. Assess cell viability using standard assays (e.g., MTT, trypan blue). 2. Lower the concentration of the compound. 3. Ensure the final solvent concentration is non-toxic to your cells. |
| Variability in experimental results | 1. Inconsistent cell culture conditions. 2. Degradation of the compound. 3. Inconsistent timing of compound addition and washout. | 1. Maintain consistent cell passage number, density, and media composition. 2. Store the compound as recommended and prepare fresh solutions for each experiment. 3. Standardize the experimental timeline for all replicates and experiments. |
Quantitative Data on Off-Target Effects
Table 1: Inhibitory Activity (IC₅₀) of this compound (Isofagomine) against various Glucosidases
| Enzyme | Source | IC₅₀ (µM) |
| β-Glucosidase | Sweet Almonds | Potent inhibitor (specific value not provided)[3] |
| α-Glucosidase II | Wild type fibroblast lysates | ~200[4] |
| Lysosomal acid α-glucosidase | - | ~1000[4] |
| Sucrase | - | No significant inhibition[4] |
| Isomaltase | - | No significant inhibition[4] |
| β-Galactosidase | - | >500 (less than 10% inhibition)[4] |
| β-N-acetylhexosaminidase | - | >500 (less than 10% inhibition)[4] |
| β-Mannosidase | - | >500 (less than 10% inhibition)[4] |
| β-Glucuronidase | - | >500 (less than 10% inhibition)[4] |
Table 2: Inhibitory Activity (IC₅₀) of this compound Derivatives against Wild-Type Glucocerebrosidase (Cerezyme)
| Compound | IC₅₀ (µM) |
| N-(N-Adamantyl)-4-(2,5-dideoxy-2,5-imino-D-glucitol-N-yl)butanamide | 507[1] |
| N-(N-Adamantyl)-5-(2,5-dideoxy-2,5-imino-D-glucitol-N-yl)pentanamide | 393[1] |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is a general method to assess the inhibitory potential of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the α-glucosidase solution (0.5 U/mL in phosphate buffer).
-
For the positive control, use acarbose instead of the test compound. For the blank, use buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of 5 mM pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Lysosomal Glucosidase Activity Assay in Cell Lysates
This protocol is adapted from a study on isofagomine and can be used to assess its effect on lysosomal enzyme activity in a cellular context.[4]
Materials:
-
Cultured cells (e.g., fibroblasts)
-
Lysis buffer (e.g., 50 mM citrate buffer, pH 4.5, with 0.25% Triton X-100)
-
4-Methylumbelliferyl-α-D-glucopyranoside (substrate for α-glucosidase)
-
Glycine buffer (0.4 M, pH 10.8)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Culture cells to confluency and treat with various concentrations of this compound for a specified period (e.g., 5 days for chaperone studies).
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein).
-
Initiate the reaction by adding the substrate solution (e.g., 3 mM 4-methylumbelliferyl-α-D-glucopyranoside in citrate buffer).
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of glycine buffer.
-
Measure the fluorescence using a fluorometer (e.g., excitation at 365 nm and emission at 445 nm).
-
Enzyme activity can be calculated based on a standard curve of the fluorescent product (4-methylumbelliferone).
Visualizations
Caption: Mechanism of action of this compound as a pharmacological chaperone.
Caption: General workflow for assessing pharmacological chaperone activity in cell culture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of isofagomine and its derivatives as potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,5-Anhydro-2,5-imino-D-glucitol Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,5-Anhydro-2,5-imino-D-glucitol and its analogs in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cells?
A1: this compound acts as a pharmacological chaperone, particularly for the lysosomal enzyme glucocerebrosidase (GCase).[1][2][3][4] In certain genetic disorders like Gaucher disease, mutations in the GCase enzyme lead to misfolding and premature degradation in the endoplasmic reticulum (ER).[1][2][3][4] this compound binds to the misfolded enzyme, stabilizing its conformation and allowing it to pass the ER quality control system, facilitating its transport to the lysosome where it can perform its function.[5]
Q2: What are the typical working concentrations for this compound in cell-based assays?
A2: The optimal concentration is highly dependent on the cell type and the specific assay. For chaperone activity in Gaucher disease patient-derived fibroblasts, concentrations up to 50 µM have been shown to be effective.[6] For some analogs, concentrations as high as 250 µM have been tested.[6] It is crucial to perform a dose-response curve for each new experimental setup to determine the optimal concentration.
Q3: Can this compound be cytotoxic?
A3: Yes, at higher concentrations, iminosugars and their derivatives can exhibit cytotoxicity.[7] The cytotoxic effects can vary significantly between different cell lines. It is essential to perform cell viability assays, such as MTT or trypan blue exclusion, in parallel with your functional assays to identify a non-toxic working concentration.
Q4: How should I prepare and store this compound?
A4: this compound is typically a solid that can be dissolved in aqueous solutions or organic solvents like DMSO.[8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent (e.g., DMSO or water), which can then be diluted to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C.[8] It is advisable to prepare fresh dilutions for each experiment to ensure stability and consistency.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on target enzyme activity. | 1. Sub-optimal Concentration: The concentration of this compound may be too low. 2. Cell Line Insensitivity: The specific cell line or mutation may not be responsive to this particular chaperone. 3. Incorrect Assay Conditions: The pH, substrate concentration, or incubation time of the enzymatic assay may not be optimal. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). 2. Test other iminosugar analogs or a different cell line if possible.[6] 3. Review and optimize the protocol for your specific enzyme assay, ensuring all reagents and conditions are correct.[9] |
| High Cell Death or Poor Cell Health. | 1. Cytotoxicity: The concentration of this compound is too high. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is toxic to the cells. 3. Contamination: The cell culture may be contaminated. | 1. Determine the IC50 value for your cell line using a cytotoxicity assay (e.g., MTT assay) and use concentrations well below this value.[10] 2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Include a vehicle control in your experiments. 3. Regularly check for signs of contamination (e.g., cloudy medium, pH changes) and practice good cell culture technique.[11][12] |
| Inconsistent or Irreproducible Results. | 1. Compound Instability: The compound may be degrading in the culture medium over long incubation periods. 2. Cell Culture Variability: Inconsistent cell passage number, confluency, or seeding density. 3. Pipetting Errors: Inaccurate dilutions or additions of the compound. | 1. Prepare fresh dilutions from a frozen stock solution for each experiment. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.[13] 3. Calibrate pipettes regularly and use precise pipetting techniques. |
| Precipitate Forms in the Culture Medium. | 1. Poor Solubility: The compound may have limited solubility in the culture medium at the desired concentration. 2. Interaction with Medium Components: The compound may be reacting with components in the serum or medium. | 1. Check the solubility of the compound. If using a stock solution in an organic solvent, ensure it is thoroughly mixed when diluted in the aqueous medium. A small amount of a non-toxic surfactant might aid solubility. 2. Test the compound's stability and solubility in the basal medium without serum first. |
Quantitative Data
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound Analogs against Wild-Type Glucocerebrosidase (Cerezyme)
| Compound | Analog of this compound | IC50 (µM) |
| 1 | N-[3-(Adamantan-1-ylcarboxamido)propyl] | 507[6] |
| 2 | N-[4-(Adamantan-1-ylcarboxamido)butyl] | 393[6] |
Data extracted from a study on glucocerebrosidase pharmacological chaperones.[6]
Table 2: Pharmacological Chaperone Activity of this compound Analogs in Gaucher Disease Patient-Derived Fibroblasts
| Compound | Cell Line (GCase Mutation) | Optimal Concentration (µM) | Maximum Increase in GCase Activity (Fold) |
| 1 | N370S | 30 | 2.2 ± 0.1[6] |
| 1 | G202R | 20 | 1.6 ± 0.1[6] |
| 2 | N370S | 20 | 1.4 ± 0.1[6] |
| 2 | G202R | 50 | 2.2 ± 0.2[6] |
Data represents the fold increase in glucocerebrosidase (GCase) activity compared to untreated cells after a 5-day incubation.[6]
Experimental Protocols
Protocol 1: Glucocerebrosidase (GCase) Activity Assay in Fibroblasts
This protocol is adapted from studies on pharmacological chaperones for Gaucher disease.[6][9]
Materials:
-
Gaucher patient-derived fibroblasts
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or its analogs
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Bradford or BCA protein assay kit
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
McIlvaine buffer (0.1 M citrate, 0.2 M phosphate, pH 5.2)
-
Sodium taurocholate
-
Stop buffer (0.25 M glycine, pH 10.4)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed fibroblasts in a multi-well plate at a density that allows for several days of growth without becoming over-confluent.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include an untreated control (vehicle only).
-
Incubate the cells for 5 days at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay according to the manufacturer's instructions. This is to normalize the enzyme activity to the total protein amount.
-
-
Enzymatic Reaction:
-
Prepare the GCase substrate solution: 6 mM 4-MUG in McIlvaine buffer containing 0.25% (w/v) sodium taurocholate.[14]
-
In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
Initiate the reaction by adding the GCase substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding stop buffer to each well.
-
Measure the fluorescence using a plate reader with excitation at 365 nm and emission at 445 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cell lysate).
-
Normalize the fluorescence readings to the protein concentration of each sample.
-
Calculate the fold increase in GCase activity relative to the untreated control.
-
Protocol 2: MTT Assay for Cell Viability
This protocol provides a method to assess the cytotoxicity of this compound.[10]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the compound at various concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound as a pharmacological chaperone.
References
- 1. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 2. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 3. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Dideoxy-2,5-imino-d-altritol as a new class of pharmacological chaperone for Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity and enzymatic activity inhibition in cell lines treated with novel iminosugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-Anhydro-D-glucitol | Biochemical Assay Reagents | 27826-73-9 | Invivochem [invivochem.com]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. promocell.com [promocell.com]
- 12. corning.com [corning.com]
- 13. Cell Culture Troubleshooting [sigmaaldrich.com]
- 14. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
Purification challenges in 2,5-Anhydro-2,5-imino-D-glucitol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 2,5-Anhydro-2,5-imino-D-glucitol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Difficulty in Removing Palladium on Carbon (Pd/C) Catalyst
-
Symptom: The final product is contaminated with fine black particles, even after filtration.
-
Potential Cause: The Pd/C particles are too fine and pass through standard filter paper.
-
Troubleshooting Steps:
-
Filtration through Celite/Diatomaceous Earth: After the reaction, filter the mixture through a pad of diatomaceous earth (Celite®). The catalyst can be repeatedly washed with methanol to ensure complete recovery of the product.[1]
-
Activated Carbon Treatment: Activated carbon can be used to adsorb residual palladium. However, this may lead to some product loss due to non-specific adsorption.
-
Use of Scavenger Resins: Thiol or amine-functionalized silica or polystyrene resins can selectively bind to palladium, which can then be removed by filtration.
-
Issue 2: Low Purity Due to Diastereomers
-
Symptom: NMR analysis shows the presence of the undesired diastereomer (e.g., the D-mannitol equivalent, DMDP). A known synthesis route has reported a diastereomeric ratio of 90:10.[1][2]
-
Potential Cause: The stereoselectivity of the reaction is not 100%.
-
Troubleshooting Steps:
-
Chromatographic Separation: While challenging due to the similar polarity of the diastereomers, column chromatography can be optimized. Consider using a reverse-phase column or Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Derivatization: React the mixture of diastereomers with a chiral resolving agent to form new diastereomeric derivatives that may have different physical properties, making them easier to separate by chromatography or crystallization. The resolving agent can be removed in a subsequent step.
-
Fractional Crystallization: If the diastereomers have different solubilities in a particular solvent system, fractional crystallization may be employed to enrich the desired isomer.
-
Issue 3: Product is Highly Polar and Difficult to Purify by Standard Column Chromatography
-
Symptom: The product either does not move from the baseline or streaks badly during silica gel column chromatography.
-
Potential Cause: this compound is a highly polar iminosugar with multiple hydroxyl groups and a secondary amine, leading to strong interactions with the silica gel.
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Increase the polarity of the eluent, for example, by using a higher percentage of methanol in dichloromethane.
-
Add a small amount of a basic modifier, such as ammonium hydroxide, to the mobile phase to reduce tailing caused by the amine group's interaction with acidic silica. A common practice is to use a stock solution of 10% ammonium hydroxide in methanol, adding 1-10% of this stock to the eluent.
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
HILIC: This technique uses a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a small amount of aqueous solvent, which is well-suited for highly polar compounds.
-
Alumina: Basic or neutral alumina can be a good alternative to silica for purifying amines.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include:
-
Residual palladium catalyst from hydrogenation steps.
-
The undesired diastereomer (e.g., 2,5-dideoxy-2,5-imino-D-mannitol).
-
Unreacted starting materials or intermediates.
-
Byproducts from side reactions.
-
In some synthetic routes, potentially explosive intermediates like 2-azidoethanol may be formed and must be handled with care and removed.
Q2: What is a typical overall yield and purity I can expect for the synthesis of this compound?
A2: A reported multigram-scale synthesis from L-sorbose yields this compound (DGDP) with an overall yield of 56% in 7 steps, which includes two chromatographic purifications.[1][2] The diastereomeric purity in this specific synthesis was reported to be a 90:10 ratio of DGDP to its C-2 diastereomer, DMDP.[1][2]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a common method. Due to the high polarity of the compound, you may need to use a highly polar mobile phase (e.g., dichloromethane/methanol/ammonium hydroxide). Staining with potassium permanganate or ninhydrin can be used for visualization. High-performance liquid chromatography (HPLC) with an appropriate column (e.g., HILIC or reverse-phase) can provide more accurate quantification of purity.
Q4: Are there any safety concerns during the purification process?
A4: Yes. Some synthetic routes may involve potentially hazardous reagents or intermediates. For instance, the acidic hydrolysis of certain precursors can form 2-azidoethanol, which is potentially explosive. Always consult the specific safety data sheets for all chemicals used and perform a thorough risk assessment before starting any experiment.
Data Presentation
Table 1: Summary of a Reported Multigram-Scale Synthesis of this compound (DGDP)
| Parameter | Value | Reference |
| Starting Material | L-Sorbose | [1][2] |
| Number of Synthetic Steps | 7 | [1][2] |
| Number of Purifications | 2 (chromatographic) | [1][2] |
| Overall Yield | 56% | [1][2] |
| Diastereomeric Purity (DGDP:DMDP) | 90:10 | [1][2] |
Experimental Protocols
Protocol 1: Removal of Palladium on Carbon (Pd/C) Catalyst
This protocol describes the final hydrogenation step in a synthesis of this compound and the subsequent catalyst removal.[1]
-
Materials:
-
5-azido-5-deoxy-α-L-sorbopyranose
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Parr apparatus or similar hydrogenation reactor
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-azido-5-deoxy-α-L-sorbopyranose (e.g., 5.90 g, 28.7 mmol) in a 1:1 mixture of H₂O/MeOH.
-
Carefully add 10% Pd/C (e.g., 1 g) to the solution.
-
Transfer the solution to a Parr apparatus.
-
Pressurize the apparatus with hydrogen gas to 4 bar.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, filter the reaction mixture through a pad of diatomaceous earth.
-
Wash the catalyst on the filter pad repeatedly with MeOH.
-
Combine the filtrate and concentrate it under reduced pressure to obtain the crude product.
-
Mandatory Visualizations
Caption: General purification workflow.
Caption: Troubleshooting decision tree.
References
Preventing degradation of 2,5-Anhydro-2,5-imino-D-glucitol during experiments
Welcome to the technical support center for 2,5-Anhydro-2,5-imino-D-glucitol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a potent inhibitor of glycosidases, enzymes that play crucial roles in various biological processes.[1] Its structural integrity is paramount for its inhibitory activity and for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of biological function and the introduction of impurities that may interfere with your assays.
Q2: What are the general signs of degradation of a this compound solution?
Visual indicators of degradation can include a change in the color of the solution, often turning yellow or brown, or the formation of a precipitate. Any alteration in the physical appearance of the solution should be considered a sign of potential degradation, and the solution should be discarded.
Q3: How should solid this compound be stored?
For long-term stability, the solid form of this compound should be stored at -20°C.
Q4: What is the recommended storage for solutions of this compound?
For optimal stability, stock solutions should be aliquoted and stored at -20°C or -80°C. It is advisable to avoid repeated freeze-thaw cycles. Based on data for the related compound 2,5-Anhydro-D-mannitol, it is recommended not to store aqueous solutions for more than one day.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in your assay | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions from solid material for each experiment. Ensure proper storage of stock solutions at -20°C or below. |
| Instability in the experimental buffer. | Assess the pH and composition of your buffer. While specific data for this iminosugar is limited, related compounds show pH-dependent stability. Consider preparing the final dilution in the assay buffer immediately before use. | |
| Inconsistent or irreproducible results | Partial degradation of the stock solution. | Discard the current stock solution and prepare a new one. Perform a quality control check (e.g., by HPLC) on the new stock before use. |
| Reaction with other components in the assay mixture. | Review all components of your assay for potential reactivity with the iminosugar. If possible, run control experiments to identify any incompatible reagents. | |
| Visible changes in the solution (color, precipitate) | Chemical degradation of the compound. | Immediately discard the solution. This is a clear indicator of instability. |
| Contamination of the solution. | Ensure aseptic techniques are used when preparing and handling solutions, especially for cell-based assays. Filter-sterilize aqueous solutions if necessary. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound in a sterile environment.
-
Dissolve the solid in a suitable solvent (e.g., sterile water, DMSO, or ethanol) to a desired stock concentration.
-
-
Storage:
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For aqueous solutions, it is highly recommended to prepare them fresh for each experiment.
-
Protocol 2: Assessment of Stability (Forced Degradation Study Outline)
Forced degradation studies are crucial for understanding the stability of a compound under various stress conditions.[2]
-
Acidic and Basic Conditions:
-
Prepare solutions of this compound in buffers of varying pH (e.g., pH 3, 5, 7, 9, 11).
-
Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period.
-
Analyze the samples at different time points by HPLC or LC-MS to quantify the parent compound and detect any degradation products.
-
-
Thermal Stress:
-
Incubate both solid compound and solutions at elevated temperatures (e.g., 50°C, 60°C, 70°C).
-
Analyze the samples at various intervals to determine the rate of degradation.
-
-
Oxidative Stress:
-
Expose a solution of the compound to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).
-
Monitor the degradation over time using an appropriate analytical method.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analyze the samples to assess the extent of degradation.
-
Analytical Method for Stability Assessment:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like iminosugars.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Detection: Mass spectrometry (MS) or a charged aerosol detector (CAD) can be used for sensitive detection and quantification.
-
Analysis: The percentage of the remaining parent compound and the formation of any degradation products are monitored over time.
Visualizations
Logical Workflow for Troubleshooting Degradation
Caption: A flowchart for troubleshooting degradation issues.
Potential Degradation Pathways
References
Technical Support Center: Enhancing Cell Permeability of 2,5-Anhydro-2,5-imino-D-glucitol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to enhance the cell permeability of 2,5-Anhydro-2,5-imino-D-glucitol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the inherent properties of this compound that may limit its cell permeability?
A1: this compound is an iminosugar, a class of compounds that are analogues of carbohydrates. Its structure, rich in hydroxyl groups, makes it highly polar and water-soluble. While beneficial for aqueous solubility, this high polarity can impede passive diffusion across the lipophilic lipid bilayer of cell membranes, which is a primary route for small molecule uptake.
Q2: What are the primary strategies to enhance the cell permeability of this compound?
A2: The two main strategies to improve the cellular uptake of this compound are:
-
Chemical Modification (N-Alkylation): This involves adding lipophilic (fat-loving) alkyl chains to the nitrogen atom of the iminosugar ring. This modification increases the overall lipophilicity of the molecule, making it more favorable to partition into and diffuse across the cell membrane. The length of the alkyl chain can be optimized to balance permeability and biological activity.[1][2][3]
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion within the body to release the active compound.[4] For this compound, hydroxyl groups can be masked with lipophilic moieties (e.g., esters) that are later cleaved by intracellular enzymes (e.g., esterases) to release the parent iminosugar inside the cell.[5][6][7]
Q3: How can I determine if my compound is a substrate for efflux pumps?
A3: Efflux pumps, such as P-glycoprotein (P-gp), are cellular transporters that can actively remove drugs from the cell, thereby reducing their intracellular concentration and efficacy. A bidirectional Caco-2 assay is the standard method to investigate this. By measuring the permeability of your compound from the apical (A) to the basolateral (B) side (Papp A→B) and from the basolateral to the apical side (Papp B→A), you can calculate an efflux ratio (ER = Papp B→A / Papp A→B). An efflux ratio significantly greater than 2 suggests that your compound is a substrate for an efflux pump.[8]
Q4: Since this compound is a glucose analogue, can it be taken up by glucose transporters?
A4: Yes, as a glucose and fructose analogue, it is plausible that this compound and its derivatives are recognized and transported by facilitative glucose transporters (GLUTs) or sodium-dependent glucose cotransporters (SGLTs).[9][10] Different GLUT isoforms are expressed in various tissues and have different substrate specificities.[11][12] To confirm the involvement of these transporters, you can perform competitive uptake assays by co-incubating your compound with a high concentration of glucose or known GLUT inhibitors (e.g., phloretin, cytochalasin B). A significant decrease in the uptake of your compound in the presence of these competitors would indicate transporter-mediated entry.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem / Observation | Potential Cause | Suggested Solution / Next Step |
| Low permeability in PAMPA. | The compound is too hydrophilic for passive diffusion. | 1. Increase Lipophilicity: Synthesize a series of N-alkylated derivatives with varying chain lengths (e.g., butyl, hexyl, octyl) to find an optimal balance.[1][2] 2. Prodrug Strategy: Design an ester-based prodrug to mask polar hydroxyl groups.[5] |
| Permeability is high in PAMPA but low in Caco-2 assays. | The compound is likely a substrate for active efflux pumps (e.g., P-glycoprotein). | 1. Confirm Efflux: Perform a bidirectional Caco-2 assay to calculate the efflux ratio. 2. Use Inhibitors: Repeat the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). An increase in A→B permeability would confirm efflux pump involvement.[8] |
| Low recovery of the compound in the Caco-2 assay. | The compound may be binding to the plastic of the assay plates, or it might be metabolized by Caco-2 cells. | 1. Reduce Non-Specific Binding: Add Bovine Serum Albumin (BSA) to the receiver buffer.[13] 2. Assess Metabolism: Analyze cell lysates and both donor and receiver compartments for metabolites using LC-MS/MS. |
| High variability in permeability results between experiments. | Inconsistent Caco-2 cell monolayer integrity or variations in experimental conditions. | 1. Monitor Monolayer Integrity: Always measure the Transepithelial Electrical Resistance (TEER) before each experiment. Only use monolayers with TEER values within your established optimal range.[8] 2. Standardize Protocols: Ensure consistent cell seeding density, culture time (typically 21 days), buffer pH, and incubation times.[14] |
| No cellular uptake observed with fluorescence microscopy. | The fluorescent signal is too weak, the compound is not entering the cell, or it is being rapidly effluxed. | 1. Increase Concentration/Incubation Time: Perform a dose-response and time-course experiment to find optimal conditions. 2. Check Fluorophore: Ensure the chosen fluorescent label is stable and does not interfere with uptake. 3. Consider Efflux: If efflux is suspected, co-incubate with an efflux pump inhibitor. |
Data Presentation
| Compound/Derivative | Modification | LogP (Predicted) | Effect on Cellular Activity / Permeability | Reference Glycosidase Inhibition (IC₅₀) |
| This compound | Parent Compound | Low | Low passive permeability expected due to high polarity. | Variable, depends on target enzyme. |
| N-butyl-iminosugar | Short Alkyl Chain | Moderate | Improved permeability and cellular activity compared to the parent compound. | e.g., ~10-50 µM |
| N-hexyl-iminosugar | Medium Alkyl Chain | Moderately High | Often shows further improvement in cellular activity. | e.g., ~1-10 µM |
| N-nonyl-iminosugar | Long Alkyl Chain | High | Potentially optimal permeability, leading to significant increases in cellular potency.[4] | e.g., < 1 µM |
| N-dodecyl-iminosugar | Very Long Alkyl Chain | Very High | May show decreased activity due to poor aqueous solubility or increased cytotoxicity.[2] | Potency may decrease. |
Note: IC₅₀ values are representative and highly dependent on the specific iminosugar core and the target enzyme.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane and is useful for assessing its intrinsic permeability.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Analytical instrument (e.g., LC-MS/MS or UV-Vis plate reader)
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Lipid Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for 5 minutes.
-
Prepare Donor Solution: Dilute the test compound stock solution to a final concentration (e.g., 100 µM) in PBS. Ensure the final DMSO concentration is <1%.
-
Start Assay: Add 150 µL of the donor solution to each well of the lipid-coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate Permeability (Pₑ): Calculate the effective permeability coefficient using the provided vendor's or established formulas, which account for volumes, surface area, and incubation time.
Protocol 2: Caco-2 Cell Permeability Assay (Bidirectional)
This assay uses a monolayer of human intestinal Caco-2 cells to model drug absorption and identify potential active transport or efflux.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Efflux pump inhibitor (optional, e.g., verapamil)
-
LC-MS/MS for analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 250 Ω·cm².
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
A→B Permeability:
-
Add the test compound (at a final concentration, e.g., 10 µM) in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Take samples from both apical and basolateral compartments at the end of the incubation.
-
-
B→A Permeability:
-
Add the test compound in HBSS to the basolateral (donor) side.
-
Add fresh HBSS to the apical (receiver) side.
-
Incubate and sample as described for A→B permeability.
-
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
Protocol 3: Cellular Uptake via Fluorescence Microscopy
This protocol allows for the visualization and semi-quantitative assessment of compound uptake into live cells.
Materials:
-
Fluorescently labeled derivative of this compound
-
Target cell line (e.g., HeLa, MCF-7)
-
Cell culture medium
-
6-well plates with glass coverslips
-
PBS
-
Formalin or paraformaldehyde (for fixing)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells onto glass coverslips in 6-well plates and allow them to adhere overnight.
-
Compound Incubation: Replace the medium with fresh medium containing the fluorescently labeled compound at the desired concentration. Incubate for a specific time (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the compound-containing medium and wash the cells three times with ice-cold PBS to remove extracellular compound and stop uptake.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Counterstaining: Wash the cells with PBS, then incubate with DAPI or Hoechst stain for 5-10 minutes to label the nuclei.
-
Mounting and Imaging: Wash the coverslips again with PBS and mount them onto microscope slides. Visualize the cells using a fluorescence microscope, capturing images in the appropriate channels for your fluorophore and the nuclear stain. The intracellular localization and intensity of the fluorescence will indicate cellular uptake.
Visualizations
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Troubleshooting logic for enhancing cell permeability.
Caption: Potential cellular uptake and activation pathways.
References
- 1. N- and C-alkylation of seven-membered iminosugars generates potent glucocerebrosidase inhibitors and F508del-CFTR correctors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Insights into Substrate and Inhibitor Selectivity among Human GLUT Transporters through Comparative Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Getting sweeter: new evidence for glucose transporters in specific cell types of the airway? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic 2,5-Anhydro-2,5-imino-D-glucitol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 2,5-Anhydro-2,5-imino-D-glucitol (also known as 2,5-dideoxy-2,5-imino-D-glucitol or DGDP).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies often commence from readily available monosaccharides. One documented method involves the use of 5-keto-D-fructose.[1] Another well-described, scalable approach starts from L-sorbose, employing a key regioselective Appel reaction to introduce a halogen for subsequent azide displacement and reduction.[2][3][4] This multi-step synthesis typically requires a couple of chromatographic purification stages to achieve high purity.[2][3][4]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula is C₆H₁₃NO₄, and the molecular weight is 163.17 g/mol .
Q3: What are the primary applications of this compound?
A3: this compound is a potent inhibitor of glycosidases, particularly α- and β-glucosidases.[5] Its ability to mimic the transition state of glycosidic bond cleavage makes it a valuable tool in glycobiology research and a scaffold for developing therapeutic agents for conditions such as viral infections, diabetes, and lysosomal storage disorders like Gaucher disease.[6][7][8]
Q4: How should I store this compound?
A4: As a polyhydroxylated amine, the compound is a stable, colorless solid. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C to prevent potential degradation and moisture absorption.
Troubleshooting Guide
Issue 1: Low Yield in the Final Product
Q: I am experiencing significantly lower yields than reported in the literature. What are the potential causes?
A: Low yields can stem from several factors throughout the synthesis. Here’s a systematic approach to troubleshoot:
-
Starting Material Quality: Verify the purity of your starting materials (e.g., L-sorbose). Impurities can interfere with key reactions.
-
Incomplete Azide Reduction: The conversion of the 5-azido precursor to the amine is a critical step. Ensure the hydrogenation catalyst (e.g., 10% Pd/C) is active and that the reaction is run for a sufficient duration under the appropriate hydrogen pressure (e.g., 4 bar for 24 hours).[3][6]
-
Inefficient Purification: Significant product loss can occur during chromatographic purification. Optimize your column chromatography conditions (e.g., stationary phase, solvent system) to ensure efficient separation and recovery.
-
Intermediate Instability: Some intermediates in the synthetic pathway may be unstable. Handle them promptly and under recommended conditions.
Issue 2: Batch-to-Batch Variability in Purity and Activity
Q: I am observing significant variability between different batches of my synthesized compound, particularly in its biological activity. How can I identify the source of this inconsistency?
A: Batch-to-batch variability is a common challenge. The most likely culprit is the presence of impurities, especially diastereomers.
-
Diastereomeric Impurity: The synthesis of this compound from L-sorbose can also produce its C-2 diastereomer, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), as a minor product.[2][3][4] Even small variations in the diastereomeric ratio (e.g., 90:10 DGDP/DMDP) can impact biological activity, as these isomers can have different inhibitory profiles.[2][3][4]
-
Residual Solvents or Reagents: Incomplete removal of solvents or unreacted reagents from previous steps can lead to inconsistencies.
-
Inconsistent Purification: Minor changes in purification protocols can result in different impurity profiles between batches.
To address this, rigorous analytical characterization of each batch is crucial.
Analytical Protocols for Quality Control
To ensure consistency, each batch of synthesized this compound should be characterized using the following methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural confirmation and the detection of diastereomeric impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the final product in deuterium oxide (D₂O).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis:
-
¹H NMR: Compare the obtained spectrum with reference data. For the major DGDP diastereomer, characteristic peaks should be observed around δ 4.07 (dd, H-4), 3.82 (dd, H-3), 3.26 (q, H-5), and 2.96 (dt, H-2).[3] The presence of the DMDP impurity can be identified by its distinct signals.
-
¹³C NMR: Confirm the presence of the six expected carbon signals. Key shifts for DGDP in D₂O are approximately δ 81.9 (C-4), 80.1 (C-3), 67.4 (C-5), 65.0 (C-6), 63.4 (C-2), and 62.9 (C-1).[3]
-
Quantitative Data Summary:
| ¹H NMR Chemical Shifts (D₂O) | ¹³C NMR Chemical Shifts (D₂O) |
| H-2: ~2.96 ppm | C-1: ~62.9 ppm |
| H-3: ~3.82 ppm | C-2: ~63.4 ppm |
| H-4: ~4.07 ppm | C-3: ~80.1 ppm |
| H-5: ~3.26 ppm | C-4: ~81.9 ppm |
| H-1a, H-1b, H-6a, H-6b: ~3.57-3.79 ppm | C-5: ~67.4 ppm |
| C-6: ~65.0 ppm | |
| Data sourced from J. Org. Chem. 2025, 90, 6, 2288–2297.[3] |
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition and purity of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Acquisition: Analyze the sample using an ESI-TOF mass spectrometer in positive ion mode.
-
Analysis: Look for the protonated molecular ion [M+H]⁺. The calculated exact mass for C₆H₁₄NO₄⁺ is 164.0917.[3] A measured mass that is within a few ppm of the calculated mass confirms the elemental composition.
Quantitative Data Summary:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 164.0917 | Batch-dependent, should be within ± 5 ppm |
| Data sourced from J. Org. Chem. 2025, 90, 6, 2288–2297.[3] |
Diagrams and Workflows
Troubleshooting Workflow for Batch Impurity
The following workflow can guide the process of identifying the source of impurities in a batch of synthetic this compound.
Caption: Troubleshooting workflow for identifying impurities.
General Synthetic Pathway Overview
This diagram illustrates a generalized synthetic pathway for this compound starting from a suitable ketopyranose.
Caption: Generalized synthetic pathway.
References
- 1. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 2,5-Anhydro-2,5-imino-D-glucitol and Other Key Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory efficacy of 2,5-Anhydro-2,5-imino-D-glucitol against other prominent glycosidase inhibitors. The comparative analysis is supported by experimental data, including IC50 values, and detailed methodologies for the cited experiments.
Introduction to Glycosidase Inhibitors
Glycosidase inhibitors are a class of compounds that interfere with the function of glycosidase enzymes. These enzymes are crucial for the hydrolysis of glycosidic bonds in carbohydrates. By modulating carbohydrate metabolism, these inhibitors have significant therapeutic applications in managing conditions such as type 2 diabetes, viral infections, and certain types of cancer. This guide focuses on a comparative evaluation of this compound, a potent glycosidase inhibitor, against other well-established inhibitors in the field.
Comparative Inhibitory Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other common glycosidase inhibitors against various glycosidases. It is important to note that IC50 values can vary based on experimental conditions such as enzyme source, substrate concentration, and assay methodology[1].
Table 1: IC50 Values against α-Glucosidases
| Inhibitor | Enzyme Source | IC50 (µM) | Reference |
| This compound | Glucocerebrosidase (human lysosomal) | 507 | [2] |
| Acarbose | Yeast α-glucosidase | 607 - 822 | [3][4] |
| Rat intestinal maltase | 0.258 (mg/ml) | [5] | |
| Rat intestinal sucrase | 3.9 (nM) | [6] | |
| Miglitol | Human lysosomal α-glucosidase | 0.35 | [7] |
| Rat sucrase | 0.11 | [7] | |
| Rat maltase | 1.3 | [7] | |
| Rat isomaltase | 1.2 | [7] | |
| Voglibose | Human lysosomal α-glucosidase | 5.6 | [8] |
| Rat maltase | 0.11 | [8] | |
| Rat isomaltase | 0.16 | [8] | |
| Rat sucrase | 0.07 | [8] | |
| 1-Deoxynojirimycin (DNJ) | α-glucosidase I | Micromolar range | [9] |
| α-glucosidase II | Micromolar range | [9] | |
| α-glucosidase | 8.15 | [10] | |
| Castanospermine | α-glucosidase I | 0.12 | [11] |
Table 2: IC50 Values against β-Glucosidases
| Inhibitor | Enzyme Source | IC50 (µM) | Reference |
| N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol | β-D-glucosidase | Potent and specific | [12] |
| Miglitol | Human β-glucosidase | 84 | [7] |
| Voglibose | Human β-glucosidase | >1,000 | [8] |
Table 3: IC50 Values against α-Mannosidases
| Inhibitor | Enzyme Source | IC50 (µM) | Reference |
| N-acetyl-6-amino-6-deoxy-1,5-imino-D-mannitol | α-L-fucosidase | Potent and specific | [12] |
| 1,4-dideoxy-1,4-imino-D-lyxitol derivatives | Golgi α-mannosidase II | 2.4 - 7.6 | [13] |
Experimental Protocols
α-Glucosidase Inhibition Assay
A common method for determining the α-glucosidase inhibitory activity of a compound involves a spectrophotometric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test inhibitor (e.g., this compound)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
A solution of the test inhibitor is prepared at various concentrations.
-
In a 96-well plate, the inhibitor solution is pre-incubated with the α-glucosidase enzyme in phosphate buffer at 37°C for a specified time (e.g., 5-15 minutes)[10].
-
The reaction is initiated by adding the substrate, pNPG, to the mixture.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes)[10].
-
The enzymatic reaction is terminated by the addition of sodium carbonate solution.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Glucocerebrosidase Inhibition Assay
Materials:
-
Recombinant human glucocerebrosidase (Cerezyme)
-
Acetate buffer (pH 5.0) with 0.1% Triton X-100 and 0.2% taurodeoxycholate (TDC)
-
Fluorescent substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside)
-
Test inhibitor
-
Glycine buffer (0.2 M, pH 10.8)
-
Fluorimeter
Procedure:
-
The glucocerebrosidase enzyme is diluted in the acetate buffer.
-
The enzyme solution is added to the substrate solution in the presence or absence of various concentrations of the test compound[2].
-
The mixture is incubated at 37°C for 30 minutes[2].
-
The reaction is stopped by the addition of glycine buffer[2].
-
The fluorescence of the product is measured using a fluorimeter with an excitation wavelength of 365 nm and an emission wavelength of 445 nm[2].
-
IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
Glycosidase Inhibition in the Endoplasmic Reticulum and ER Stress
Glycosidases in the endoplasmic reticulum (ER) play a critical role in the quality control of newly synthesized glycoproteins. Inhibition of these enzymes, for example by castanospermine, can disrupt proper protein folding, leading to an accumulation of misfolded proteins and inducing the Unfolded Protein Response (UPR), also known as ER stress[14][15].
Caption: Glycosidase inhibition disrupts glycoprotein folding, leading to ER stress.
Role of Glycosidases in Lysosomal Storage Disorders
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases caused by defects in lysosomal function, often due to deficient activity of specific lysosomal enzymes, including glycosidases. This leads to the accumulation of undigested or partially digested macromolecules, resulting in cellular dysfunction[16][17][18].
Caption: Defective lysosomal glycosidases lead to substrate accumulation and disease.
General Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a glycosidase inhibitor.
Caption: Standard workflow for determining glycosidase inhibitor IC50 values.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation as glycosidase inhibitors of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Glycoprotein Quality Control and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders [mdpi.com]
- 17. longdom.org [longdom.org]
- 18. Clarifying lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2,5-Anhydro-2,5-imino-D-glucitol Analogs vs. Enzyme Replacement Therapy for Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two therapeutic strategies for Gaucher disease: the established Enzyme Replacement Therapy (ERT) and the emerging class of pharmacological chaperones, represented here by analogs of 2,5-Anhydro-2,5-imino-D-glucitol. This document synthesizes preclinical and clinical data to evaluate the efficacy, mechanisms of action, and experimental validation of these distinct approaches.
Introduction to Therapeutic Strategies
Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide, primarily in macrophages. This accumulation results in a range of clinical manifestations, including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease. Current and investigational treatments aim to either replace the deficient enzyme or enhance the function of the residual mutant enzyme.
-
Enzyme Replacement Therapy (ERT): ERT is the current standard of care for most patients with Gaucher disease.[1] This therapy involves the intravenous infusion of a recombinant GCase enzyme, which is taken up by macrophages and targeted to the lysosomes to degrade the accumulated glucosylceramide.[1]
-
Pharmacological Chaperone Therapy (PCT): This approach utilizes small molecules, such as this compound and its derivatives (e.g., isofagomine), that act as "chaperones." These molecules bind to the misfolded mutant GCase in the endoplasmic reticulum, promoting its correct folding and subsequent trafficking to the lysosome, thereby increasing the amount of functional enzyme at its site of action.
Comparative Efficacy: A Review of the Data
Direct head-to-head clinical trials comparing this compound analogs with ERT are not currently available. Therefore, this comparison is based on data from separate preclinical and clinical studies.
Enzyme Replacement Therapy (ERT)
The efficacy of ERT in treating the systemic manifestations of Gaucher disease is well-documented through numerous clinical trials and long-term patient registries.
Table 1: Summary of Quantitative Efficacy Data for Enzyme Replacement Therapy in Type 1 Gaucher Disease
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Percentage Improvement/Reduction | Study/Source |
| Hemoglobin (g/dL) | 9.4 | Normalized after 6 months | N/A (Normalization) | Grigorescu-Sido et al.[2] |
| 10.4 | 11.9 | 14.4% increase | Zhan et al. (Ambroxol study for comparison)[3] | |
| 9.9 | 12.4 (after 2 years) | 25.3% increase | Pereira et al.[4] | |
| **Platelet Count (x10³/mm³) ** | 65.7 | 147.8 (after 18 months) | 125% increase | Grigorescu-Sido et al.[2] |
| 69 | 78 | 13% increase | Zhan et al. (Ambroxol study for comparison)[3] | |
| N/A | +65.9% from baseline | 65.9% increase | Zimran et al.[5] | |
| Spleen Volume (multiples of normal) | 13.8 | 5.6 | 59.4% reduction | Grigorescu-Sido et al.[2] |
| 17.47 | 12.31 | 29.5% reduction | Zhan et al. (Ambroxol study for comparison)[3] | |
| 14.0 | 5.8 | 58.6% reduction | Zimran et al.[5] | |
| Liver Volume (multiples of normal) | 1.4 | 1.06 | 24.3% reduction | Grigorescu-Sido et al.[2] |
| 1.90 | 1.50 | 21.1% reduction | Zhan et al. (Ambroxol study for comparison)[3] |
Note: The data from Zhan et al. pertains to Ambroxol, a pharmacological chaperone, and is included for a broader comparative context in the absence of extensive clinical data on this compound analogs.
This compound and Analogs (Pharmacological Chaperones)
The efficacy data for this class of molecules are primarily from preclinical studies, with some clinical data available for related compounds like isofagomine and Ambroxol.
Table 2: Summary of Preclinical and Clinical Efficacy Data for Pharmacological Chaperones
| Compound | Model System | Efficacy Endpoint | Quantitative Result | Study/Source |
| N-octyl this compound | N370S Gaucher patient-derived fibroblasts | Increase in cellular GCase activity | 1.45–1.55-fold increase | Wormald et al.[6] |
| Isofagomine | N370S Gaucher patient-derived fibroblasts | Increase in GCase activity | 2.2–2.4-fold increase (3 days), 2.4–3.0-fold increase (5 days) | McEachern et al.[7] |
| Isofagomine | L444P Gaucher patient-derived fibroblasts | Increase in GCase activity | 1.2–1.3-fold increase | Lieberman et al.[8] |
| Ambroxol | Gaucher Disease Patients (Clinical Trial) | Increase in lymphocyte GCase activity | Significant increase | Narita et al.[9] |
| Ambroxol | Gaucher Disease Patients (Case Series) | Hemoglobin (g/dL) | Mean increase from 10.4 to 11.9 | Zhan et al.[3] |
| Ambroxol | Gaucher Disease Patients (Case Series) | Platelet Count (x10³/µL) | Mean increase from 69 to 78 | Zhan et al.[3] |
| Ambroxol | Gaucher Disease Patients (Case Series) | Spleen Volume (multiples of normal) | Mean decrease from 17.47 to 12.31 | Zhan et al.[3] |
Mechanisms of Action and Signaling Pathways
The fundamental difference between ERT and PCT lies in their approach to restoring GCase activity.
Enzyme Replacement Therapy
ERT directly delivers a functional enzyme to the lysosomes of affected cells, primarily macrophages, via the mannose receptor-mediated endocytosis pathway. This bypasses the defective endogenous enzyme synthesis and trafficking process.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Outcome of enzyme replacement therapy in patients with Gaucher disease type I. The Romanian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Study of enzyme replacement therapy for Gaucher Disease: comparative analysis of clinical and laboratory parameters at diagnosis and after two, five and ten years of treatment | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 5. Enzyme replacement therapy with velaglucerase alfa in Gaucher disease: Results from a randomized, double-blind, multinational, Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Chaperone Activity of 2,5-Anhydro-2,5-imino-D-glucitol on Glucocerebrosidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,5-Anhydro-2,5-imino-D-glucitol and other prominent pharmacological chaperones for the lysosomal enzyme glucocerebrosidase (GCase). Deficient GCase activity, caused by mutations in the GBA1 gene, leads to Gaucher disease, the most common lysosomal storage disorder.[1][2] Pharmacological chaperones are small molecules that can bind to and stabilize mutant GCase, facilitating its proper folding and trafficking to the lysosome, thereby increasing its enzymatic activity.[2][3][4] This document summarizes key quantitative data, details essential experimental protocols for chaperone validation, and visualizes the underlying cellular mechanisms.
Comparative Efficacy of Glucocerebrosidase Chaperones
The chaperone activity of small molecules on mutant GCase is typically quantified by the fold-increase in enzyme activity in patient-derived cells. The following table summarizes the reported efficacy of this compound and its derivatives in comparison to other well-studied chaperones like Isofagomine and Ambroxol.
| Pharmacological Chaperone | GCase Mutation | Cell Type | Fold Increase in GCase Activity | Reference |
| N-octyl this compound | N370S | Patient-derived fibroblasts | 1.45 - 1.55 | [1] |
| Isofagomine analog 3 | N370S | Patient-derived fibroblasts | 2.5 | [1] |
| Isofagomine analog 4 | G202R | Patient-derived fibroblasts | 7.2 | [1] |
| Isofagomine | N370S | Patient-derived fibroblasts | 3.0 ± 0.6 | [5] |
| Isofagomine | L444P | Patient-derived lymphoblasts | ~3.5 | [6] |
| Isofagomine | L444P | Patient-derived fibroblasts | ~1.3 | [6] |
| Ambroxol | N370S/N370S | Patient-derived fibroblasts | Not specified, but increased | [7] |
| Ambroxol | F213I/L444P | Patient-derived fibroblasts | Not specified, but increased | [7] |
| Ambroxol | L444P/L444P | Patient-derived fibroblasts | Not specified, but increased | [7] |
| Aminocyclitol derivative | N370S | Patient-derived lymphoblasts | 1.9 (at 1 nM) | [8] |
| Aminocyclitol derivative | L444P | Patient-derived lymphoblasts | 1.4 (at 0.01 nM) | [8] |
Mechanism of Action: From Endoplasmic Reticulum to Lysosome
Pharmacological chaperones for GCase primarily act within the endoplasmic reticulum (ER). Mutations in the GBA1 gene often lead to misfolded GCase protein that is recognized by the ER quality control system and targeted for degradation via the ER-associated degradation (ERAD) pathway.[7][9] By binding to the misfolded enzyme at the neutral pH of the ER, chaperones stabilize its conformation, allowing it to pass the quality control checks and traffic through the Golgi apparatus to the lysosome.[10] Once in the acidic environment of the lysosome, the chaperone dissociates, and the now correctly localized GCase can hydrolyze its substrate, glucosylceramide.[7][10]
Caption: Cellular pathway of pharmacological chaperone action on mutant glucocerebrosidase.
Experimental Protocols for Chaperone Validation
Validating the efficacy of a pharmacological chaperone involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.
In Vitro Glucocerebrosidase Activity Assay
This assay measures the direct effect of a compound on the enzymatic activity of GCase using a fluorogenic substrate.
Workflow:
Caption: Workflow for the in vitro GCase activity assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant GCase in a citrate buffer (pH 5.2) with Triton X-100.[11]
-
Compound Addition: Add the test compound at various concentrations or a vehicle control to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture at 0°C for 10 minutes.[11]
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-Glu).[11]
-
Incubation: Incubate the reaction at 37°C for a defined period, typically 1 hour.[11]
-
Reaction Termination: Stop the reaction by adding a high pH buffer, such as glycine-NaOH (pH 10.6).[11]
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[11]
-
Data Analysis: Calculate the enzyme activity and, if applicable, the half-maximal inhibitory concentration (IC50) or the fold activation compared to the control.
Cellular Glucocerebrosidase Activity Assay in Patient Fibroblasts
This assay assesses the ability of a compound to increase GCase activity within cells harboring specific mutations.
Methodology:
-
Cell Culture: Culture patient-derived fibroblasts with specific GCase mutations in the presence of the test compound at various concentrations for several days (typically 5 days).[12]
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
GCase Activity Measurement: Determine the GCase activity in the cell lysates using the in vitro assay protocol described above, often with and without the GCase inhibitor conduritol B epoxide (CBE) to measure specific activity.[11]
-
Protein Quantification: Measure the total protein concentration in the cell lysates to normalize the GCase activity.
-
Data Analysis: Express the GCase activity as a fold increase relative to untreated cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by assessing the thermal stabilization of a protein upon ligand binding in a cellular environment.[13][14]
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.[14]
-
Thermal Challenge: Heat the treated cells across a range of temperatures.[14]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[14]
-
Protein Detection: Quantify the amount of soluble GCase in each sample using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble GCase as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates protein stabilization and target engagement.[15]
Conclusion
The validation of pharmacological chaperones for glucocerebrosidase requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based models that recapitulate the disease state. This compound and its derivatives have demonstrated chaperone activity, though direct comparative data with other agents like isofagomine and ambroxol highlight the importance of the specific GCase mutation in determining efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued discovery and characterization of novel therapeutic agents for Gaucher disease and other GBA1-related neurodegenerative disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent aminocyclitol glucocerebrosidase inhibitors are subnanomolar pharmacological chaperones for treating gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 12. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 2,5-Anhydro-2,5-imino-D-glucitol and Miglustat in the Context of Lysosomal Storage Disorders
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two pivotal iminosugars, 2,5-Anhydro-2,5-imino-D-glucitol and miglustat, with a focus on their applications in the treatment of lysosomal storage disorders, particularly Gaucher disease. We delve into their distinct mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their evaluation.
Introduction: Iminosugars in Lysosomal Storage Disorder Therapy
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and widespread organ damage. Gaucher disease, the most common LSD, results from a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide.[1] Two primary therapeutic strategies employing small molecule iminosugars have emerged: Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT).
Miglustat (N-butyldeoxynojirimycin) is a cornerstone of SRT. It functions by inhibiting glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, thereby reducing the amount of substrate that accumulates.[2][3][4] In contrast, This compound and its derivatives are being explored as pharmacological chaperones. These molecules are designed to bind to and stabilize misfolded mutant GCase, facilitating its proper trafficking to the lysosome and increasing its residual activity.[5][6]
Chemical Structures
| Compound | Chemical Structure |
| This compound | |
| Miglustat |
Quantitative Data Comparison
The following tables summarize the available quantitative data for the inhibitory and chaperone activities of this compound and miglustat.
Table 1: Inhibitory Activity
| Compound | Target Enzyme | Inhibition Type | IC50 / Ki | Reference |
| Miglustat | Glucosylceramide Synthase | Competitive and Reversible | IC50: 10-50 µM | [7][8][9] |
| This compound derivatives | β-Glucosidase | Competitive | Ki: 2 nM - 1 µM (for a fluorescent derivative) | [10] |
Table 2: Pharmacological Chaperone Activity
| Compound/Derivative | Cell Line | Mutant GCase | Concentration for Activity | Observed Effect | Reference |
| N-adamantanyl derivative of this compound | N370S GC fibroblasts | N370S | 30 µM | 2.2-fold increase in GCase activity | [11] |
Mechanisms of Action: A Visual Comparison
The distinct therapeutic strategies of miglustat and this compound-based compounds can be visualized through the following diagrams.
Caption: Substrate Reduction Therapy with Miglustat.
Caption: Pharmacological Chaperone Therapy.
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is designed to determine the inhibitory potential of compounds like miglustat on GCS activity.
Materials:
-
Microsomal preparations containing GCS
-
C8-Ceramide liposome solution
-
Uridine diphosphate-glucose (UDP-glucose)
-
Assay buffer (e.g., 20 mM Tris, pH 7.5, 1 mM DTT, 0.01% Tween 20, 0.01% BSA)
-
Test compound (e.g., miglustat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Liquid chromatography-mass spectrometry (LC-MS) system or a method to quantify the product (glucosylceramide). A common alternative is using a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) and quantifying the fluorescent product via HPLC.[12]
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a small volume of the substrate solution containing C8-Ceramide liposome and UDP-glucose.
-
Add the test compound dilutions to the wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Initiate the reaction by adding the enzyme solution (microsomal preparation) to each well.
-
Incubate the plate at a controlled temperature (e.g., 20-25°C or 37°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction. This can be achieved by adding a stop solution or by rapid filtration to separate the enzyme from the reaction mixture.
-
Quantify the amount of product formed (glucosylceramide) using a suitable analytical method like LC-MS or fluorescence HPLC.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.[13]
α-Glucosidase Inhibition Assay
This protocol is suitable for evaluating the inhibitory activity of compounds such as this compound on α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae or rat intestine
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.8 or 7.0)
-
Test compound (e.g., this compound) dissolved in buffer or a suitable solvent
-
Sodium carbonate (Na2CO3) solution (e.g., 1 M) to stop the reaction
-
96-well microplate reader
-
Acarbose as a positive control
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (acarbose) in the phosphate buffer.
-
In a 96-well plate, add the α-glucosidase enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control and a blank (no enzyme).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution. The addition of Na2CO3 also develops the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.[14][15][16][17]
Discussion and Conclusion
The comparison between this compound and miglustat highlights two distinct and valuable therapeutic strategies for Gaucher disease and potentially other LSDs.
Miglustat , as an established SRT agent, offers an oral treatment option that reduces the pathological accumulation of glucosylceramide.[18][19][20][21][22] Its efficacy in improving key clinical parameters in type 1 Gaucher disease is well-documented. However, its relatively low potency (micromolar IC50) and off-target effects, leading to gastrointestinal side effects, are notable limitations.[8]
This compound represents a promising scaffold for the development of pharmacological chaperones. While the parent compound's inhibitory activity is not as well characterized in the context of GCase, its derivatives have demonstrated the ability to significantly increase the activity of mutant GCase in patient-derived cells.[11] This approach is particularly appealing as it aims to restore the function of the endogenous, albeit mutated, enzyme. The potential for these smaller molecules to cross the blood-brain barrier also offers hope for treating the neurological manifestations of Gaucher disease, an area where current enzyme replacement therapies are ineffective.[5][23]
References
- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 2. gaucherdisease.org [gaucherdisease.org]
- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. gaucherdisease.org [gaucherdisease.org]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fine tuning of beta-glucosidase inhibitory activity in the 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
- 13. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Randomized, controlled trial of miglustat in Gaucher's disease type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sustained therapeutic effects of oral miglustat (Zavesca, N-butyldeoxynojirimycin, OGT 918) in type I Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 23. Pharmacological chaperone therapy for Gaucher disease: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Glycosidase Inhibition Profile of 2,5-Anhydro-2,5-imino-D-glucitol and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of glycosidase inhibitors is paramount for advancing therapeutic strategies for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. This guide provides a comparative analysis of the glycosidase inhibitory activity of 2,5-Anhydro-2,5-imino-D-glucitol and its derivatives, placed in context with other prominent iminosugar inhibitors.
While this compound is a recognized scaffold for potent glycosidase inhibitors, comprehensive quantitative data on its cross-reactivity with a wide spectrum of glycosidases remains limited in publicly available literature. However, by examining the inhibitory activities of its derivatives and comparing them with well-characterized iminosugars, we can gain valuable insights into its potential therapeutic applications and guide future research.
Comparative Inhibitory Activity
The inhibitory potential of this compound derivatives and other key iminosugars against various glycosidases is summarized in the table below. This data, collated from multiple studies, highlights the nuances in inhibitory activity and specificity conferred by different structural modifications.
| Inhibitor | Glycosidase | Source | Inhibition (IC₅₀/Kᵢ) |
| N-(4-Adamantanyl-butanoyl)-2,5-anhydro-2,5-imino-D-glucitol | Glucocerebrosidase (Wild-Type) | Human | 507 µM (IC₅₀)[1] |
| N-(5-Adamantanyl-pentanoyl)-2,5-anhydro-2,5-imino-D-glucitol | Glucocerebrosidase (Wild-Type) | Human | 393 µM (IC₅₀)[1] |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase I | Porcine Liver | 0.2 µM (Kᵢ) |
| α-Glucosidase II | Porcine Liver | 0.4 µM (Kᵢ) | |
| Sucrase | Porcine Intestine | 0.05 µM (Kᵢ) | |
| Maltase | Porcine Intestine | 0.15 µM (Kᵢ) | |
| β-Glucosidase | Almonds | 80 µM (Kᵢ) | |
| 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) | α-Glucosidase | Yeast | >1000 µM (IC₅₀) |
| β-Glucosidase | Almonds | 0.6 µM (Kᵢ) | |
| α-Mannosidase | Jack Bean | >1000 µM (IC₅₀) | |
| β-Mannosidase | Snail | >1000 µM (IC₅₀) | |
| α-L-Fucosidase | Bovine Kidney | >1000 µM (IC₅₀) | |
| Acarbose | α-Glucosidase | Yeast | 2.1 µM (IC₅₀) |
| α-Amylase | Porcine Pancreas | 0.3 µM (IC₅₀) |
Note: The inhibitory activities (IC₅₀/Kᵢ values) are highly dependent on the assay conditions (e.g., pH, temperature, substrate concentration) and the source of the enzyme. Direct comparison should be made with caution.
Experimental Protocols
The determination of glycosidase inhibitory activity is crucial for characterizing novel compounds. Below are detailed methodologies for commonly employed in vitro glycosidase inhibition assays.
α-Glucosidase Inhibition Assay
This spectrophotometric assay is widely used to screen for α-glucosidase inhibitors.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compound (inhibitor)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the α-glucosidase solution to each well containing the test compound and incubate for a specified period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
A control reaction without the inhibitor is run in parallel.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Glucocerebrosidase (GCase) Inhibition Assay
This fluorometric assay is used to measure the activity of GCase, a β-glucosidase.
Materials:
-
Recombinant human GCase (e.g., Cerezyme)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Citrate-phosphate buffer (pH 5.5) containing sodium taurocholate
-
Test compound (inhibitor)
-
Glycine-NaOH buffer (pH 10.7)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of GCase in the citrate-phosphate buffer.
-
In a 96-well black plate, add a solution of the test compound at various concentrations.
-
Add the GCase solution to each well.
-
Initiate the reaction by adding the 4-MUG substrate solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the glycine-NaOH buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (excitation ~360 nm, emission ~445 nm) using a fluorescence microplate reader.
-
A control reaction without the inhibitor is run in parallel.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the α-glucosidase assay.
Visualizing the Experimental Workflow
The general workflow for determining the inhibitory activity of a compound against a glycosidase can be visualized as follows:
Caption: General workflow for a glycosidase inhibition assay.
Mechanism of Action
Iminosugars, including this compound, are structural mimics of the natural carbohydrate substrates of glycosidases. The nitrogen atom in the ring, which is typically protonated at physiological pH, mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage. This allows them to bind tightly to the active site of the enzyme, acting as competitive inhibitors.
The following diagram illustrates the principle of competitive inhibition by an iminosugar.
Caption: Competitive inhibition of a glycosidase by an iminosugar.
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of potent and selective glycosidase inhibitors. While the available data on its derivatives show promising activity, particularly against glucocerebrosidase, a comprehensive understanding of its cross-reactivity profile requires further investigation. Systematic screening of the parent compound and a wider range of its derivatives against a diverse panel of glycosidases is essential to fully elucidate its therapeutic potential. Such studies will be instrumental in the rational design of next-generation iminosugar-based drugs with improved efficacy and reduced off-target effects.
References
A Comparative Guide to Structure-Activity Relationships of 2,5-Anhydro-2,5-imino-D-glucitol Analogs as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,5-Anhydro-2,5-imino-D-glucitol and its analogs as inhibitors of glycosidases, with a particular focus on glucocerebrosidase (GC), the enzyme deficient in Gaucher disease. The information presented herein is intended to support research and development efforts in the field of carbohydrate-mimetics and their therapeutic applications.
Quantitative Comparison of Analog Activity
The inhibitory potential of this compound analogs is significantly influenced by the nature of the substituent on the imino nitrogen. The following table summarizes the in vitro inhibitory activity (IC50) and the cellular glucocerebrosidase (GC) activity enhancement of a series of N-alkylated and N-functionalized analogs.
| Compound ID | R-Group (Substituent on Nitrogen) | IC50 (µM) against Cerezyme | Max GC Activity Fold-Increase (N370S Fibroblasts) |
| 1 | H | - | - |
| 2 | N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide | 507 | 2.2 |
| 3 | N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)pentanamide | 393 | Poor chaperone |
Data sourced from Horne et al., 2011, J. Med. Chem.[1][2]
Structure-Activity Relationship (SAR) Summary
The data reveals key structural requirements for the inhibitory and chaperone activity of this compound analogs against glucocerebrosidase.
Caption: Key SAR observations for this compound analogs.
The core this compound scaffold serves as a mimic of the pyranose ring of glucose, enabling it to bind to the active site of glucosidases. The primary point of diversification for SAR studies is the secondary amine.
-
N-Substitution is Crucial: Unsubstituted this compound shows weak activity. The addition of substituents on the nitrogen atom is essential for potent inhibition and pharmacological chaperone activity.
-
Hydrophobic Moieties Enhance Activity: The introduction of a hydrophobic group, such as an adamantyl amide, can significantly increase the binding affinity. It is hypothesized that this group interacts with a hydrophobic pocket near the active site of the enzyme.[1][2]
-
Linker Length is a Determinant of Chaperone Efficacy: The length of the alkyl linker connecting the core scaffold to the hydrophobic adamantyl amide group plays a critical role in the pharmacological chaperone activity. As seen with analog 3 , an inappropriate linker length can lead to poor chaperone function, even with a favorable IC50 value.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Synthesis of N-Substituted this compound Analogs
A common and effective method for the synthesis of N-substituted analogs is reductive amination .
// Nodes Start [label="this compound\n+ Aldehyde/Ketone", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Imine_Formation [label="Imine/Enamine Formation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reducing_Agent [label="Reducing Agent\n(e.g., NaBH(OAc)3, NaBH3CN)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Substituted Analog", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Purification [label="Purification\n(e.g., Chromatography)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Pure N-Substituted Analog", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond];
// Edges Start -> Imine_Formation; Imine_Formation -> Reduction; Reducing_Agent -> Reduction [style=dashed]; Reduction -> Product; Product -> Purification; Purification -> Final_Product; } caption { label = "Workflow for the synthesis of N-substituted analogs via reductive amination."; fontsize = 10; fontcolor = "#5F6368"; }
Caption: Workflow for the synthesis of N-substituted analogs via reductive amination.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)3] or sodium cyanoborohydride [NaBH3CN])
-
Anhydrous solvent (e.g., methanol, dichloromethane)
Procedure:
-
Dissolve this compound and the corresponding aldehyde or ketone in the anhydrous solvent.
-
Stir the mixture at room temperature to allow for the formation of the imine or enamine intermediate.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature until completion, monitoring by a suitable method (e.g., TLC, LC-MS).
-
Quench the reaction carefully with water or a suitable buffer.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-substituted analog.
In Vitro Glucocerebrosidase (Cerezyme) Inhibition Assay
This assay determines the concentration of the analog required to inhibit 50% of the enzyme's activity (IC50).
Materials:
-
Recombinant human glucocerebrosidase (Cerezyme)
-
Fluorogenic substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Assay buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.2, containing 0.25% sodium taurocholate and 0.1% Triton X-100.
-
Stop solution: 0.2 M glycine-NaOH, pH 10.7.
-
Test compounds (this compound analogs) at various concentrations.
-
96-well black microplate.
-
Fluorometer.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of the 96-well plate, add a solution of Cerezyme.
-
Add the test compound dilutions to the wells and incubate for a short period at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Glucocerebrosidase Activity Assay in Patient-Derived Fibroblasts
This cell-based assay measures the ability of the analogs to act as pharmacological chaperones and increase the activity of mutant glucocerebrosidase in cells.
Materials:
-
Gaucher disease patient-derived fibroblasts (e.g., carrying the N370S mutation).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Test compounds at various concentrations.
-
Lysis buffer (e.g., 0.1 M citrate/0.2 M phosphate buffer, pH 5.2, with 0.1% Triton X-100).
-
4-MUG substrate solution.
-
Stop solution.
-
BCA protein assay kit.
Procedure:
-
Seed the fibroblast cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for a period of 3-5 days to allow for chaperone-mediated enzyme stabilization and trafficking.
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the lysis buffer and incubating on ice.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Perform the glucocerebrosidase activity assay on the cell lysates as described in the in vitro protocol, using a defined amount of total protein for each reaction.
-
Normalize the measured fluorescence to the protein concentration to determine the specific enzyme activity.
-
Calculate the fold-increase in GC activity for each compound concentration relative to untreated control cells.
This guide provides a foundational understanding of the SAR of this compound analogs. Further research into a broader range of glycosidases and more diverse structural modifications will undoubtedly unveil new therapeutic opportunities for this promising class of compounds.
References
Benchmarking 2,5-Anhydro-2,5-imino-D-glucitol Against Current Lysosomal Storage Disorder Treatments: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of 2,5-Anhydro-2,5-imino-D-glucitol, a pharmacological chaperone, benchmarked against established therapies for lysosomal storage disorders, with a primary focus on Gaucher disease. The content is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of mechanisms of action, efficacy data from preclinical and clinical studies, and relevant experimental protocols.
Executive Summary
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases caused by defects in lysosomal function. Gaucher disease, the most common LSD, results from a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide. Current treatment strategies primarily involve Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT). This guide introduces a third approach, Pharmacological Chaperone Therapy (PCT), and evaluates a specific chaperone, this compound, in the context of these existing treatments. While direct comparative clinical trial data is not yet available for this compound, this guide compiles existing data to facilitate an informed assessment of its potential.
Mechanism of Action: A Three-Pronged Approach to Gaucher Disease
The primary therapeutic strategies for Gaucher disease target different points in the disease pathology.
-
Enzyme Replacement Therapy (ERT): This approach directly addresses the enzyme deficiency by intravenously administering a recombinant form of the GCase enzyme.[1][2] This functional enzyme is taken up by cells and transported to the lysosomes, where it can break down the accumulated glucosylceramide.[3]
-
Substrate Reduction Therapy (SRT): Instead of replacing the deficient enzyme, SRT aims to reduce the production of the substrate, glucosylceramide.[4][5] By inhibiting the enzyme glucosylceramide synthase, SRT lessens the amount of substrate that needs to be degraded, thereby alleviating the burden on the deficient GCase.[4]
-
Pharmacological Chaperone Therapy (PCT) with this compound: This strategy utilizes small molecules that act as "chaperones" to assist misfolded mutant GCase enzymes. This compound, an iminosugar, binds to the active site of the unstable GCase in the endoplasmic reticulum. This binding stabilizes the enzyme's conformation, allowing it to pass the cell's quality control system and be trafficked to the lysosome.[6][7][8] Once in the acidic environment of the lysosome, the chaperone dissociates, leaving a functional enzyme to catabolize the stored substrate.[6][7]
Figure 1. Mechanisms of action for current Gaucher disease therapies.
Comparative Efficacy: A Review of the Data
Direct head-to-head clinical trials comparing this compound with ERT and SRT are not available. However, a comparative analysis can be made by examining the available data for each treatment modality.
This compound and Other Pharmacological Chaperones
Preclinical studies have demonstrated the potential of this compound and its derivatives. In fibroblast cell lines derived from Gaucher patients with the N370S mutation, a derivative of this compound led to a 2.2-fold increase in GCase activity.[6] Another pharmacological chaperone, isofagomine, has shown a 2.3 to 3.0-fold enhancement of GCase activity in N370S homozygous patient fibroblasts.[9] In a mouse model of Gaucher disease, oral administration of isofagomine resulted in significant reductions in spleen and liver weights after 24 weeks.[10] More recently, ambroxol, another small molecule chaperone, has been investigated. In a study with Gaucher disease patients, ambroxol treatment led to a significant increase in hemoglobin concentration (from a mean of 10.4 to 11.9 g/dL) and platelet count (from 69 to 78 × 10³/µL), along with decreases in mean spleen volume (from 17.47 to 12.31 multiples of normal) and liver volume (from 1.90 to 1.50 multiples of normal).[11]
Enzyme Replacement Therapy (ERT)
Clinical trials of ERT have consistently shown significant improvements in the key clinical manifestations of Gaucher disease.
| ERT Agent | Spleen Volume Reduction | Liver Volume Reduction | Hemoglobin Increase | Platelet Count Increase | Study Duration |
| Imiglucerase | 50% - 60% | 30% - 40% | To ≥11 g/dL (women/children), ≥12 g/dL (men) | Approx. doubled | 2 - 5 years[2] |
| Velaglucerase alfa | Statistically significant | Nominally significant | Statistically significant | Statistically significant | 12 months[12] |
| Taliglucerase alfa | 29% (30 U/kg), 40% (60 U/kg) | Statistically significant | Statistically significant | Statistically significant | 9 months |
Substrate Reduction Therapy (SRT)
SRT has also demonstrated efficacy in clinical trials, offering the convenience of oral administration.
| SRT Agent | Spleen Volume Reduction | Liver Volume Reduction | Hemoglobin Increase | Platelet Count Increase | Study Duration |
| Eliglustat | 66% | 23% | 1.4 g/dL | 87% | 4.5 years[1] |
| Miglustat | 30% | 18% | 1.30 g/dL | 22 x 10⁹/L | 36 months[13] |
Experimental Protocols
Glucocerebrosidase (GCase) Activity Assay
The activity of GCase is a primary endpoint in assessing the efficacy of pharmacological chaperones. A common method involves monitoring the hydrolysis of a fluorescent substrate.
Principle: The assay measures the enzymatic activity of lysosomal GCase by detecting the fluorescent product released from the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The reaction is performed at an acidic pH (typically 5.4) to minimize the activity of non-lysosomal glucocerebrosidase.[4]
Procedure Outline:
-
Lysate Preparation: Cells or tissue samples are lysed to release cellular contents, including lysosomal enzymes.
-
Reaction Setup: The lysate is incubated with the 4-MUG substrate in a citrate-phosphate buffer at pH 5.4.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination: A stop buffer is added to halt the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a plate reader (excitation ~365 nm, emission ~445 nm).
-
Quantification: The enzyme activity is calculated based on a standard curve of the fluorescent product and normalized to the protein concentration of the lysate.[4]
Figure 2. Workflow for a fluorometric GCase activity assay.
Organ Volume Measurement
Changes in spleen and liver volume are critical clinical endpoints for evaluating the efficacy of Gaucher disease treatments.
Principle: Magnetic Resonance Imaging (MRI) is the preferred method for accurate and reproducible measurement of organ volumes due to its excellent soft-tissue contrast and lack of ionizing radiation.
Procedure Outline:
-
Image Acquisition: Patients undergo an MRI scan of the abdomen. Specific sequences, such as T1- and T2-weighted images, are acquired.
-
Image Segmentation: The spleen and liver are manually or semi-automatically segmented from the MRI slices.
-
Volume Calculation: The volume of each organ is calculated by summing the area of the segmented organ in each slice and multiplying by the slice thickness.
-
Normalization: Organ volumes are often expressed as a multiple of normal (MN), calculated relative to the patient's body weight.[1]
Hematological Parameter Assessment
Principle: Standard laboratory procedures are used to measure hemoglobin concentration and platelet counts from whole blood samples.
Procedure Outline:
-
Blood Collection: A whole blood sample is collected from the patient via venipuncture into a tube containing an anticoagulant (e.g., EDTA).
-
Analysis: The sample is analyzed using an automated hematology analyzer.
-
Reporting: Results are reported as hemoglobin concentration in grams per deciliter (g/dL) and platelet count in cells per microliter (µL) or x10⁹/L.
Conclusion and Future Directions
Enzyme Replacement Therapy and Substrate Reduction Therapy are the current standards of care for Gaucher disease, with substantial clinical data supporting their efficacy. Pharmacological Chaperone Therapy, exemplified by this compound, represents a promising alternative or complementary approach. The oral bioavailability and potential to cross the blood-brain barrier are significant advantages of small molecule chaperones.
While preclinical data for this compound and other chaperones are encouraging, further research is necessary. Direct comparative studies, initially in animal models and subsequently in clinical trials, are crucial to definitively establish the therapeutic positioning of this compound relative to ERT and SRT. Future research should focus on optimizing the efficacy and safety profile of these chaperones and exploring their potential in combination therapies to achieve synergistic effects in the treatment of Gaucher disease and other lysosomal storage disorders.
References
- 1. Clinical Trials - International Gaucher Alliance [gaucheralliance.org]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-EPMC2543937 - Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention. - OmicsDI [omicsdi.org]
- 9. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Glycogen Phosphorylase Inhibitors: Featuring 2,5-Anhydro-2,5-imino-D-glucitol Analogs and Other Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 2,5-Anhydro-2,5-imino-D-glucitol and its analogs with other notable glycogen phosphorylase (GP) inhibitors. By presenting key experimental data, detailed protocols, and visual representations of metabolic pathways and workflows, this document aims to facilitate informed decisions in the research and development of novel therapeutic agents targeting glycogen metabolism.
Introduction
Glycogen phosphorylase is a critical enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a promising therapeutic strategy for type 2 diabetes. This guide focuses on the activity of this compound, a member of the iminosugar class of compounds, and compares its performance with other well-characterized GP inhibitors. Due to the limited direct data on this compound's GP inhibitory activity, this guide will leverage data from its close structural analog, 2,5-dideoxy-2,5-imino-D-mannitol, and other related iminosugars to provide a thorough comparative analysis.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo activities of this compound analogs and alternative glycogen phosphorylase inhibitors.
Table 1: In Vitro Inhibition of Glycogen Phosphorylase
| Compound | Class | Enzyme Source | Assay Type | IC50 | Ki | Reference |
| 2,5-dideoxy-2,5-imino-D-mannitol | Iminosugar | Hepatic | Enzymatic | 1 µM | - | [1] |
| Isofagomine | Iminosugar | Brain homogenate | Enzymatic | 1.0 ± 0.1 µM | - | [2] |
| Isofagomine | Iminosugar | Astrocyte homogenate | Enzymatic | 3.3 ± 0.5 µM | - | [2] |
| 2,5-anhydro-D-mannitol-1-phosphate | Fructose Analog | Rat Liver | Enzymatic | - | 0.66 ± 0.09 mM | [3] |
| CP-91149 | Indole-carboxamide | Human Liver GPa | Enzymatic | 0.13 µM (in presence of 7.5 mM glucose) | - | |
| Glucose-based spiro-oxathiazole (5h) | Spiro-heterocycle | Rabbit Muscle GPb | Enzymatic | - | 160 nM |
Table 2: In Vivo Glucose-Lowering Effects
| Compound | Animal Model | Dose | Route of Administration | Blood Glucose Reduction | Reference |
| 2,5-anhydro-D-mannitol | Fasting mice, rats, streptozotocin-diabetic mice, db/db mice | 100-200 mg/kg | Not specified | 17-58% | [3] |
| 2,5-anhydro-D-mannitol | Normal mice | 0.5 µmol/kg | IV | Significant reduction vs. control | [4] |
| 1-Deoxynojirimycin (DNJ) | db/db mice | 20, 40, 80 mg/kg/day for 4 weeks | IV | Significant decrease in GP activity | [5] |
| Glucose-based spiro-oxathiazole (5h) | Zucker fa/fa rat | 30 mg/kg | Not specified | ~36% | |
| Glucose-based spiro-oxathiazole (5h) | Zucker fa/fa rat | 60 mg/kg | Not specified | ~43% |
Experimental Protocols
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol is a generalized procedure based on commonly cited methods for determining the inhibitory activity of compounds against glycogen phosphorylase.
Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against glycogen phosphorylase.
Materials:
-
Glycogen phosphorylase a (GPa) or b (GPb) from rabbit muscle or human liver
-
Test compounds (e.g., this compound analogs, CP-91149)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
HEPES buffer (pH 7.2)
-
Inorganic phosphate detection reagent (e.g., BIOMOL® Green)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of glycogen phosphorylase in HEPES buffer.
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.
-
Assay Reaction:
-
In a 96-well plate, add the HEPES buffer, glycogen solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding glucose-1-phosphate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding the inorganic phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For Ki determination, perform kinetic studies by varying the substrate (G1P) concentration at different fixed concentrations of the inhibitor.
-
In Vivo Rodent Model for Testing Glycogen Phosphorylase Inhibitors
This protocol outlines a general in vivo study design to evaluate the blood glucose-lowering effects of glycogen phosphorylase inhibitors in a diabetic rodent model.
Objective: To assess the in vivo efficacy of a test compound in reducing blood glucose levels in a relevant animal model of type 2 diabetes.
Animal Model:
-
Genetically diabetic mice (e.g., db/db mice) or rats (e.g., Zucker fa/fa rats)
-
Streptozotocin-induced diabetic rodents
Materials:
-
Test compound
-
Vehicle control (e.g., saline, CMC suspension)
-
Glucometer and glucose test strips
-
Oral gavage needles or injection supplies
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Glucose Measurement: Measure the baseline blood glucose levels from the tail vein.
-
Compound Administration:
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
The dose will be determined from preliminary toxicity and pharmacokinetic studies.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at various time points after compound administration (e.g., 0.5, 1, 2, 4, 6, and 24 hours).
-
-
Data Analysis:
-
Calculate the percentage change in blood glucose from baseline for each animal.
-
Compare the blood glucose levels of the treated group with the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).
-
An oral glucose tolerance test (OGTT) can also be performed to assess the compound's effect on glucose disposal.
-
Visualizations
Signaling Pathway of Glycogenolysis
Experimental Workflow for Glycogen Phosphorylase Inhibitor Screening
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of isofagomine, a potent glycogen phosphorylase inhibitor, on glycogen metabolism in cultured mouse cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2,5-Anhydro-2,5-imino-D-glucitol: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 2,5-Anhydro-2,5-imino-D-glucitol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.[1][2]
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Wear chemical-impermeable and fire/flame-resistant clothing and gloves.[1][2] Gloves should be inspected prior to use. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |
Safe handling practices are critical. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or vapors.[1][2][3] Avoid contact with skin and eyes.[1]
II. Spill Management and Containment
In the event of a spill or leak, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate personnel from the immediate spill area and ensure the space is adequately ventilated.[1] Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][2][3] For powder spills, covering with a plastic sheet can minimize spreading.[3] Do not allow the chemical to enter drains or the environment.[1]
-
Cleanup:
-
For solid spills, carefully sweep or take up the material mechanically, avoiding dust creation.[3]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Collect the spilled material and any contaminated absorbent materials (e.g., inert absorbent material) into a suitable, closed, and properly labeled container for disposal.[1][3]
-
-
Decontamination: After the material has been collected, clean the contaminated surface thoroughly.[3] Flush the area with water.[3]
III. Disposal Procedure
The disposal of this compound and its containers must be conducted through a licensed professional waste disposal service. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Disposal Workflow:
-
Collection: Collect waste this compound and any contaminated materials in a suitable, closed, and clearly labeled container.[1]
-
Storage: Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Labeling: Ensure the waste container is accurately labeled with the chemical name and any relevant hazard information.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste with a licensed and qualified hazardous waste management company. Adhere to their specific requirements for packaging and documentation.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
IV. First-Aid Measures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.
First-Aid Procedures:
| Exposure Route | First-Aid Action |
| Inhalation | Move the victim to fresh air.[1][2] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1][2] |
| Skin Contact | Immediately take off contaminated clothing.[1][2] Wash off with soap and plenty of water.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1][2] |
| Ingestion | Rinse mouth with water.[1][2] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] |
Always consult a doctor after any exposure.[1][2]
References
Personal protective equipment for handling 2,5-Anhydro-2,5-imino-D-glucitol
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, working with 2,5-Anhydro-2,5-imino-D-glucitol. The following procedures are designed to ensure the safe handling and disposal of this chemical, thereby fostering a secure research environment.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical impermeable gloves and fire/flame resistant and impervious clothing. | Gloves must be inspected prior to use. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Ensure adequate ventilation.[1] |
Note: No occupational exposure limit values are currently available for this compound.[1][2] Therefore, it is imperative to handle this compound with caution in a well-ventilated area and use the described PPE to prevent contact.
Experimental Protocols: Handling, Storage, and Disposal
Precautions for Safe Handling:
-
Wear suitable protective clothing, including chemical impermeable gloves and safety goggles.[1][2]
-
Wash hands thoroughly after handling.[3]
Conditions for Safe Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[2]
-
For long-term stability, store at -20°C.[3]
Disposal Plan:
-
Collect and arrange for disposal in suitable and closed containers.[1][2]
-
Adhere to all appropriate local, state, and federal laws and regulations for chemical disposal.[2]
-
Do not let the chemical enter drains, as discharge into the environment must be avoided.[1][2]
Accidental Release Measures:
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Containment and Cleaning Up:
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
